Maropitant-d3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C32H40N2O |
|---|---|
Molecular Weight |
471.7 g/mol |
IUPAC Name |
(2S,3S)-2-benzhydryl-N-[[5-tert-butyl-2-(trideuteriomethoxy)phenyl]methyl]-1-azabicyclo[2.2.2]octan-3-amine |
InChI |
InChI=1S/C32H40N2O/c1-32(2,3)27-15-16-28(35-4)26(21-27)22-33-30-25-17-19-34(20-18-25)31(30)29(23-11-7-5-8-12-23)24-13-9-6-10-14-24/h5-16,21,25,29-31,33H,17-20,22H2,1-4H3/t30-,31-/m0/s1/i4D3 |
InChI Key |
OMPCVMLFFSQFIX-RYPPIUNCSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=C(C=C(C=C1)C(C)(C)C)CN[C@@H]2[C@@H](N3CCC2CC3)C(C4=CC=CC=C4)C5=CC=CC=C5 |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)OC)CNC2C3CCN(C2C(C4=CC=CC=C4)C5=CC=CC=C5)CC3 |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Synthesis and Purification of Maropitant-d3
This document provides a comprehensive technical overview for the synthesis and purification of Maropitant-d3, an isotopically labeled analog of the neurokinin-1 (NK1) receptor antagonist, Maropitant. This guide is intended for researchers, chemists, and drug development professionals, offering detailed experimental protocols, data summaries, and workflow visualizations.
Introduction
Maropitant is a potent and selective antagonist of the neurokinin-1 (NK1) receptor, primarily used in veterinary medicine to treat and prevent emesis.[1][2][3] It functions by inhibiting the binding of Substance P, a key neurotransmitter involved in the vomiting reflex, to NK1 receptors located in the central and peripheral nervous systems.[3][4][5] The deuterated version, this compound, serves as a valuable internal standard for pharmacokinetic studies and metabolic flux analysis, where its distinct mass allows for precise quantification using mass spectrometry.[6][7] Deuteration can also intentionally modify a drug's metabolic profile, potentially improving pharmacokinetic properties such as half-life and bioavailability.[8][9]
The specific isotopic labeling in this compound is located on the methoxy group of the benzylamine side chain, as indicated by its chemical name: (2S,3S)-2-Benzhydryl-N-[5-tert-butyl-2-(methoxy-d3)benzyl]quinuclidin-3-amine. This guide outlines a plausible multi-step synthesis and subsequent purification strategy for this compound.
Synthesis of this compound
The synthesis of this compound involves the preparation of a deuterated side-chain, 5-tert-butyl-2-(methoxy-d3)benzylamine, followed by its coupling with the Maropitant core structure. A general synthetic approach for the non-deuterated Maropitant free base involves the reaction of an activated (2S,3R)-2-benzhydrylquinuclidin-3-ol intermediate with the appropriate benzylamine.[10]
The overall synthetic workflow can be visualized as follows:
Step 1: Synthesis of 5-tert-butyl-2-(methoxy-d3)benzaldehyde
-
To a solution of 2-hydroxy-5-tert-butylbenzaldehyde (1.0 eq) in anhydrous acetone, add potassium carbonate (K₂CO₃, 2.5 eq).
-
Stir the suspension vigorously at room temperature.
-
Add iodomethane-d3 (CD₃I, 1.5 eq) dropwise to the mixture.
-
Heat the reaction mixture to reflux and maintain for 12-18 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the residue by column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to obtain pure 5-tert-butyl-2-(methoxy-d3)benzaldehyde.
Step 2: Synthesis of 5-tert-butyl-2-(methoxy-d3)benzylamine
-
Dissolve 5-tert-butyl-2-(methoxy-d3)benzaldehyde (1.0 eq) in methanol.
-
Add ammonium acetate (10 eq) and sodium cyanoborohydride (1.5 eq).
-
Stir the reaction mixture at room temperature for 24 hours.
-
Quench the reaction by carefully adding 2M HCl.
-
Basify the solution with 4M NaOH until pH > 12.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield 5-tert-butyl-2-(methoxy-d3)benzylamine.
Step 3: Activation of (2S,3R)-2-benzhydrylquinuclidin-3-ol [10]
-
Dissolve (2S,3R)-2-benzhydrylquinuclidin-3-ol (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂).
-
Cool the solution to 0-5 °C in an ice bath.
-
Add triethylamine (Et₃N, 2.5 eq) followed by the dropwise addition of methanesulfonyl chloride (MsCl, 1.2 eq).[10]
-
Allow the reaction to warm to room temperature and stir for 4-6 hours until TLC indicates the disappearance of the starting material.
-
Wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under vacuum to obtain the activated mesylate intermediate, which can be used in the next step without further purification.
Step 4: Synthesis of this compound (Free Base) [10]
-
Dissolve the activated mesylate intermediate from Step 3 (1.0 eq) in dimethylformamide (DMF).
-
Add 5-tert-butyl-2-(methoxy-d3)benzylamine (1.2 eq) and triethylamine (3.0 eq) to the solution.[10]
-
Heat the reaction mixture to 100 °C and stir for 24 hours, monitoring by TLC or HPLC.[10]
-
Upon completion, cool the mixture and pour it into water.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield crude this compound.
Purification of this compound
Purification is critical to remove unreacted starting materials, by-products, and other impurities. A combination of extraction and chromatographic techniques is typically employed.
-
Acid-Base Extraction:
-
Dissolve the crude this compound in ethyl acetate.
-
Extract with 1M HCl. The basic amine product will move to the aqueous layer.
-
Wash the aqueous layer with ethyl acetate to remove neutral impurities.
-
Basify the aqueous layer with 4M NaOH to pH > 12, causing the free base to precipitate or partition back into an organic solvent.
-
Extract the product back into dichloromethane or ethyl acetate.
-
Dry the organic layer over Na₂SO₄ and concentrate.
-
-
Column Chromatography:
-
The residue from the extraction is subjected to column chromatography on silica gel.
-
A mobile phase gradient, typically involving a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol with a small percentage of triethylamine to prevent peak tailing), is used to elute the product.
-
Fractions are collected and analyzed by TLC.
-
Fractions containing the pure product are combined and the solvent is removed under reduced pressure to yield pure this compound free base.
-
Analytical Characterization
The identity, purity, and isotopic incorporation of the final product must be confirmed using modern analytical techniques. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) are standard methods.
A patent for Maropitant citrate outlines a method for detecting related substances, which can be adapted for purity analysis.[11][12]
| Parameter | Condition |
| Column | C18 reverse-phase, e.g., 4.6 x 250 mm, 5 µm |
| Mobile Phase | Gradient of Acetonitrile and a buffered aqueous solution |
| Detection | UV at 200-240 nm[12] |
| Column Temp. | 30-42 °C[12] |
| Diluent | 0.2% v/v triethylamine in methanol[11] |
LC-MS/MS is used to confirm the molecular weight of this compound and assess its isotopic purity.
| Parameter | Value | Reference |
| Maropitant MW | 468.68 g/mol | [1] |
| This compound MW | ~471.70 g/mol | Calculated |
| Mass Spectrometry | Triple Quadrupole | [13] |
| Ionization Mode | Positive Ion Mode ESI | [5] |
| MRM Transition | m/z 531.3 → 135.1 (for Maropitant Citrate) | [5] |
Mechanism of Action: NK1 Receptor Antagonism
Maropitant exerts its antiemetic effect by blocking the final common pathway of the vomiting reflex.[14] Various emetic stimuli converge on the vomiting center in the brainstem. The neuropeptide Substance P is a key neurotransmitter in this process, binding to NK1 receptors to trigger emesis.[2][3] Maropitant, as a structural mimic of Substance P, competitively antagonizes these receptors.[1][14]
References
- 1. Maropitant - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. qingmupharm.com [qingmupharm.com]
- 5. Maropitant citrate | 359875-09-5 | Benchchem [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. Clinical Application and Synthesis Methods of Deuterated Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthetic Intermediates for Deuterated Pharmaceuticals | CK Isotopes [ckisotopes.com]
- 10. CN109320510B - Preparation method of Maropitan free base - Google Patents [patents.google.com]
- 11. Method for detecting maropitant citrate and related substances thereof - Eureka | Patsnap [eureka.patsnap.com]
- 12. CN112557541B - Detection method of maropiptan citrate and related substances thereof - Google Patents [patents.google.com]
- 13. avmajournals.avma.org [avmajournals.avma.org]
- 14. dvm360.com [dvm360.com]
Stability and Storage of Maropitant-d3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the stability and recommended storage conditions for Maropitant-d3. The information presented is essential for ensuring the integrity and reliability of this compound in research and development settings. As specific stability data for the deuterated form (this compound) is limited, this guide draws upon available information for Maropitant Citrate, the non-deuterated form. The chemical similarity between Maropitant and its deuterated analog suggests that their stability profiles will be comparable under typical storage and handling conditions.
Stability Profile of Maropitant
Maropitant is a selective neurokinin-1 (NK1) receptor antagonist. Stability studies are crucial to identify how its quality varies over time under the influence of environmental factors such as temperature, humidity, and light.
Solid-State Stability
Maropitant citrate has demonstrated good stability in its solid form. Studies have shown no significant degradation when exposed to accelerated (40°C/75% RH), intermediate (30°C/60% RH), and long-term (25°C/60% RH) storage conditions as per VICH guidelines. For long-term storage, maintaining the compound at -20°C is recommended to ensure maximum stability. However, it has been shown to be stable for up to 24 months at room temperature.
Solution Stability
The stability of Maropitant in solution is dependent on the formulation. The injectable formulation of Maropitant citrate contains sulfobutylether-β-cyclodextrin (SBECD) to enhance its aqueous solubility. The binding of Maropitant to SBECD is temperature-dependent. At refrigerated temperatures (2°C to 8°C), the complex is more stable, with minimal free Maropitant. As the temperature increases, the dissociation of the Maropitant-SBECD complex is more likely, leading to a higher concentration of unbound Maropitant. This is a critical consideration for the injectable formulation, as an increase in free drug concentration has been associated with pain upon injection.
Recommended Storage Conditions
Proper storage is vital to maintain the chemical and physical integrity of this compound. The following table summarizes the recommended storage conditions for different forms of Maropitant.
| Form | Condition | Temperature Range | Additional Notes |
| This compound (Solid) | Long-term | -20°C | Store in a tightly sealed container, protected from light and moisture. |
| Short-term / Working | Room Temperature (20°C to 25°C) | Keep in a desiccator to protect from moisture. | |
| Maropitant Citrate Tablets | Standard | Room Temperature | Store in the original blister pack to protect from moisture.[1] |
| Maropitant Citrate Injectable Solution | Unopened Vial | 20°C to 25°C (68°F to 77°F) | Excursions permitted between 15°C and 30°C (59°F to 86°F).[1] |
| Opened Vial | 2°C to 8°C (36°F to 46°F) | Refrigerate after the first puncture and use within 90 days. Do not freeze.[1] |
Potential Degradation Pathways
Known impurities of Maropitant include its enantiomer and diastereomers, suggesting that racemization or epimerization at the chiral centers could be a potential degradation route under certain stress conditions. Another identified related substance is (2S,3S)-2-Benzhydrylquinuclidin-3-amine, referred to as MRP-6 IMPURITY. The formation of this impurity would involve the cleavage of the N-benzyl group from the Maropitant molecule.
Experimental Protocols for Stability Assessment
The stability of this compound can be assessed using a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC). A forced degradation study is a prerequisite for developing and validating such a method.
Forced Degradation Study Protocol
A forced degradation study for Maropitant would involve subjecting the drug substance to various stress conditions to induce degradation.
Stress Conditions:
| Condition | Details |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24 hours |
| Base Hydrolysis | 0.1 M NaOH at 60°C for 24 hours |
| Oxidative Degradation | 3% H₂O₂ at room temperature for 24 hours |
| Thermal Degradation | 105°C for 48 hours (solid state) |
| Photolytic Degradation | Exposure to UV light (254 nm) and visible light (ICH Q1B) for a specified duration |
Samples from each stress condition should be analyzed by a suitable analytical method to identify and quantify any degradation products.
Stability-Indicating HPLC Method
The following is an example of an HPLC method that can be used for the analysis of Maropitant and its related substances. This method is based on information from a patent for the analysis of Maropitant citrate.
Chromatographic Conditions:
| Parameter | Condition |
| Column | CAPCELL PAK C18 (4.6 x 250 mm, 5 µm) |
| Mobile Phase A | 0.01 mol/L Dipotassium hydrogen phosphate solution (pH 7.5) |
| Mobile Phase B | Acetonitrile |
| Mobile Phase C | Methanol |
| Gradient Elution | A suitable gradient program to separate the main peak from any impurities. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40°C |
| Detection Wavelength | 222 nm |
| Injection Volume | 20 µL |
| Sample Preparation | Dissolve the sample in a suitable diluent (e.g., 0.2% v/v triethylamine in methanol) to a concentration of approximately 0.4 mg/mL. |
This method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust for its intended purpose of quantifying this compound and its degradation products.
Workflow for Stability Testing
The following diagram illustrates a typical workflow for conducting a stability study of this compound.
Conclusion
Ensuring the stability of this compound is paramount for its effective use in research and development. This guide provides a comprehensive overview of the recommended storage conditions, potential degradation pathways, and the experimental protocols necessary for a thorough stability assessment. By adhering to these guidelines, researchers can be confident in the quality and integrity of their this compound samples, leading to more reliable and reproducible scientific outcomes. As with any active pharmaceutical ingredient, it is crucial to handle this compound in a well-ventilated area and use appropriate personal protective equipment.
References
The Role of Maropitant-d3 as an Internal Standard in Quantitative Analysis: A Technical Guide
Abstract
This technical guide provides an in-depth exploration of Maropitant-d3's function as an internal standard in the quantitative analysis of Maropitant. It details the mechanism of action of Maropitant as a Neurokinin-1 (NK1) receptor antagonist and outlines the principles of using a stable isotope-labeled internal standard for accurate bioanalytical measurements. The guide includes detailed experimental protocols for sample preparation and liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, alongside quantitative performance data. Diagrams of the Maropitant signaling pathway and a typical analytical workflow are provided to facilitate a comprehensive understanding for researchers, scientists, and drug development professionals.
Introduction: Maropitant and the Need for Precise Quantification
Maropitant is a potent and selective antagonist of the Neurokinin-1 (NK1) receptor, which is the primary receptor for the neuropeptide Substance P. By blocking the binding of Substance P, Maropitant effectively inhibits key pathways involved in emesis (vomiting), making it a widely used antiemetic in veterinary medicine. The efficacy and safety of Maropitant are directly linked to its concentration in biological matrices. Therefore, accurate and precise quantification of Maropitant in plasma and other tissues is critical for pharmacokinetic studies, dose-response assessments, and regulatory submissions.
The Role of this compound as an Internal Standard
In analytical chemistry, particularly in liquid chromatography-mass spectrometry (LC-MS), an internal standard (IS) is a compound added in a known, constant amount to all samples, calibrators, and quality controls. The IS is used to correct for variations in the analytical process, such as sample loss during preparation, inconsistencies in injection volume, and fluctuations in mass spectrometer signal (ion suppression or enhancement).
This compound is the ideal internal standard for the quantification of Maropitant. It is a stable isotope-labeled (SIL) version of the parent drug, where three hydrogen atoms have been replaced with deuterium atoms. This substitution results in a molecule that is:
-
Chemically Identical: this compound behaves almost identically to Maropitant during sample extraction, chromatography, and ionization. This co-elution ensures that any analytical variability affecting the analyte also affects the internal standard to the same degree.
-
Mass Spectrometrically Distinct: The deuterium atoms increase the mass of the molecule by three Daltons. This mass difference allows the mass spectrometer to detect and quantify Maropitant and this compound independently, even though they elute from the chromatography column at the same time.
The use of a SIL internal standard like this compound is considered the gold standard in quantitative bioanalysis, providing the highest degree of accuracy and precision.
Mechanism of Action: Maropitant's Interaction with the NK1 Receptor
Maropitant exerts its antiemetic effect by antagonizing the NK1 receptor. The binding of the endogenous ligand, Substance P, to the NK1 receptor initiates a signaling cascade that leads to the physiological responses associated with nausea and vomiting. Maropitant competitively blocks this interaction.
Figure 1. Signaling pathway of Substance P and Maropitant's antagonistic action.
Experimental Protocol: Quantification of Maropitant in Plasma
The following protocol provides a representative method for the extraction and quantification of Maropitant from plasma samples using this compound as an internal standard.
4.1. Materials and Reagents
-
Maropitant reference standard
-
This compound internal standard
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid, LC-MS grade
-
Control plasma (e.g., canine, feline)
4.2. Sample Preparation: Protein Precipitation
-
Pipette 100 µL of plasma sample, calibrator, or quality control into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the this compound internal standard working solution (e.g., at 100 ng/mL) to each tube.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex each tube for 1 minute to ensure thorough mixing.
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 200 µL of the supernatant to a clean autosampler vial.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 ACN:Water with 0.1% Formic Acid).
-
Vortex briefly and inject onto the LC-MS/MS system.
Figure 2. Experimental workflow for plasma sample preparation.
4.3. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatography: A system such as a Shimadzu Nexera or Waters ACQUITY UPLC.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry: A triple quadrupole mass spectrometer (e.g., Sciex 6500 or Waters Xevo TQ-S).
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Quantitative Data and Method Performance
The performance of the analytical method is assessed by constructing a calibration curve and analyzing quality control (QC) samples at multiple concentration levels. The ratio of the analyte peak area to the internal standard peak area is plotted against the nominal concentration of the calibrators.
| Parameter | Maropitant | This compound |
| Precursor Ion (m/z) | 469.3 | 472.3 |
| Product Ion (m/z) | 173.2 | 173.2 |
| Dwell Time (ms) | 100 | 100 |
| Collision Energy (eV) | 35 | 35 |
Table 1. Example Mass Spectrometry MRM Transitions.
| Parameter | Typical Value/Range |
| Calibration Curve Range | 0.5 - 500 ng/mL |
| Linearity (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 12% |
| Accuracy (% Bias) | Within ±15% |
| Matrix Effect | 90 - 110% |
| Recovery | > 85% |
Table 2. Typical Method Validation Performance Characteristics.
Conclusion
This compound serves as an indispensable tool in the bioanalysis of Maropitant. Its chemical similarity and mass-based distinction from the parent compound allow it to effectively normalize analytical variability, from sample extraction to detection. This ensures the generation of highly accurate and reliable pharmacokinetic data, which is fundamental to both preclinical and clinical drug development. The protocols and performance metrics outlined in this guide provide a robust framework for the implementation of this gold-standard analytical approach.
Applications of Deuterated Maropitant in Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the applications of deuterated maropitant in research, with a focus on its use in bioanalytical method development and pharmacokinetic studies. This document outlines the core principles of its application, presents representative experimental protocols, and visualizes key concepts and workflows.
Introduction to Maropitant and its Deuterated Analog
Maropitant is a potent and selective neurokinin-1 (NK-1) receptor antagonist.[1][2][3] It functions by blocking the binding of Substance P, a key neurotransmitter involved in the vomiting reflex, to NK-1 receptors in the central and peripheral nervous system.[1][2][3][4][5] This mechanism of action makes it a highly effective antiemetic agent, widely used in veterinary medicine to prevent and treat vomiting from various causes, including motion sickness and chemotherapy.[3]
Deuterated maropitant is a stable isotope-labeled version of the parent drug, where one or more hydrogen atoms are replaced by deuterium atoms. This isotopic substitution results in a molecule with a higher mass but nearly identical chemical properties to the unlabeled maropitant. This characteristic makes deuterated maropitant an invaluable tool in research, primarily as an internal standard in quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Core Application: Internal Standard in Bioanalysis
The primary application of deuterated maropitant in research is its use as an internal standard (IS) for the accurate quantification of maropitant in biological matrices such as plasma, serum, and tissue homogenates.[6] The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative mass spectrometry.[7]
Advantages of Using Deuterated Maropitant as an Internal Standard:
-
Improved Accuracy and Precision: Deuterated maropitant co-elutes with the unlabeled analyte during chromatography and exhibits similar ionization efficiency in the mass spectrometer. This allows it to effectively compensate for variations in sample preparation, injection volume, matrix effects (ion suppression or enhancement), and instrument response, leading to more accurate and precise quantification.[6][7]
-
Reduced Method Variability: By normalizing the analyte signal to the internal standard signal, the variability between samples and analytical runs is significantly reduced.
-
Enhanced Method Robustness: The use of a deuterated internal standard makes the analytical method less susceptible to minor variations in experimental conditions.
Data Presentation: Representative Bioanalytical Method Validation Data
The following table summarizes typical performance characteristics of a validated LC-MS/MS method for the quantification of maropitant in plasma using a deuterated internal standard. The data presented here is representative of what would be expected for a robust bioanalytical assay and is modeled after validation results for similar small molecule drugs.[8][9]
| Parameter | Acceptance Criteria | Representative Result |
| Linearity (r²) | ≥ 0.99 | 0.998 |
| Lower Limit of Quantification (LLOQ) | Signal-to-Noise Ratio ≥ 10 | 0.1 ng/mL |
| Intra-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | 3.5% - 8.2% |
| Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | 4.8% - 9.5% |
| Intra-day Accuracy (% Bias) | Within ± 15% (± 20% at LLOQ) | -5.2% to 6.8% |
| Inter-day Accuracy (% Bias) | Within ± 15% (± 20% at LLOQ) | -4.1% to 7.3% |
| Recovery (%) | Consistent and reproducible | 85% - 95% |
| Matrix Effect (%) | CV ≤ 15% | 8.5% |
Experimental Protocols
While a specific, detailed protocol for the use of deuterated maropitant is not publicly available, the following is a representative experimental protocol for the quantification of maropitant in canine plasma using LC-MS/MS with a deuterated internal standard. This protocol is adapted from a published study on maropitant pharmacokinetics and general bioanalytical method development guidelines.[9][10][11][12]
Sample Preparation: Protein Precipitation
-
Aliquoting: Aliquot 100 µL of canine plasma samples, calibration standards, and quality control samples into 1.5 mL microcentrifuge tubes.
-
Internal Standard Spiking: Add 10 µL of deuterated maropitant internal standard working solution (e.g., 100 ng/mL in methanol) to all tubes except for the blank matrix samples.
-
Protein Precipitation: Add 300 µL of cold acetonitrile to each tube.
-
Vortexing: Vortex mix all tubes for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.
-
Injection: Inject an appropriate volume (e.g., 5 µL) into the LC-MS/MS system.
LC-MS/MS Analysis
-
Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Chromatographic Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution: A linear gradient from 10% to 90% Mobile Phase B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Mass Spectrometer (MS): A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Maropitant: Precursor ion (Q1) m/z 469.3 → Product ion (Q3) m/z 289.2
-
Deuterated Maropitant (e.g., d7): Precursor ion (Q1) m/z 476.3 → Product ion (Q3) m/z 296.2
-
-
Data Analysis: The peak area ratio of the analyte to the internal standard is used to construct a calibration curve and quantify the concentration of maropitant in the unknown samples.
Visualizations
Maropitant Signaling Pathway
Caption: Mechanism of action of maropitant in blocking the emetic pathway.
Experimental Workflow for Maropitant Quantification
References
- 1. Maropitant - Wikipedia [en.wikipedia.org]
- 2. qingmupharm.com [qingmupharm.com]
- 3. Clinical Applications of Substance P (Neurokinin-1 Receptor) Antagonist in Canine Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. dvm360.com [dvm360.com]
- 6. researchgate.net [researchgate.net]
- 7. cerilliant.com [cerilliant.com]
- 8. Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards including MPA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Pharmacokinetics of maropitant citrate in Rhode Island Red chickens (Gallus gallus domesticus) following subcutaneous administration - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bioanalytical LC-MS/MS method development and validation of novel antidiabetic candidate S007-1261 in rat plasma and its application to pharmacokinetic and oral bioavailability studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Maropitant-d3 certificate of analysis
For Research, Scientific, and Drug Development Professionals
This document provides a comprehensive technical overview of Maropitant-d3, a deuterated analog of Maropitant. The information compiled herein is intended to support research and development activities by providing key data on its physicochemical properties, analytical methodologies, and quality control considerations.
Introduction
Maropitant is a neurokinin-1 (NK-1) receptor antagonist, primarily used in veterinary medicine as an antiemetic.[1][2] The deuterated form, this compound, serves as a valuable internal standard for pharmacokinetic studies and other quantitative analyses involving mass spectrometry, allowing for precise differentiation from the non-labeled parent compound.[3] This guide summarizes essential technical data typically found in a Certificate of Analysis.
Physicochemical Properties
The fundamental physical and chemical characteristics of this compound are summarized in the table below. This data is critical for the preparation of standards, formulation development, and analytical method design.
| Property | Value | Reference |
| Chemical Name | (2S,3S)-2-Benzhydryl-N-[5-tert-butyl-2-(methoxy-d3)benzyl]quinuclidin-3-amine | [4] |
| Synonyms | (2S-cis)-N-[[5-(1,1-Dimethylethyl)-2-(methoxy-d3)phenyl]methyl]-2-(diphenylmethyl)-1-azabicyclo[2.2.2]octan-3-amine | [4] |
| Molecular Formula | C₃₂H₃₇D₃N₂O | [4] |
| Molecular Weight | 471.69 g/mol | [4] |
| CAS Number | Not Available (NA) | [4] |
| Appearance | To be determined by analysis | [4] |
Analytical Specifications and Methods
The quality and purity of this compound are assessed using a variety of analytical techniques. The following table outlines typical specifications and the methodologies employed for their determination.
| Test | Specification | Method |
| Identity | Conforms to structure | ¹H NMR, ¹³C NMR, Mass Spectrometry |
| Purity (by HPLC) | ≥ 98% | High-Performance Liquid Chromatography |
| Isotopic Purity | ≥ 99% Deuterium | Mass Spectrometry |
| Residual Solvents | To be determined | Gas Chromatography (GC) |
| Water Content | To be determined | Karl Fischer Titration |
Experimental Protocols
Detailed methodologies are crucial for the accurate and reproducible analysis of this compound. The following sections describe the general protocols for the key experiments cited.
4.1. High-Performance Liquid Chromatography (HPLC) for Purity Assessment
-
Objective: To determine the purity of this compound by separating it from any potential impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reverse-phase column is typically suitable.
-
Mobile Phase: A gradient of acetonitrile and water (with a modifier such as formic acid or trifluoroacetic acid to improve peak shape) is commonly used.
-
Flow Rate: Approximately 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by the UV spectrum of Maropitant.
-
Procedure:
-
Prepare a standard solution of this compound of known concentration in a suitable solvent (e.g., acetonitrile or methanol).
-
Inject the standard solution onto the HPLC system.
-
Run the gradient method to elute the compound and any impurities.
-
The purity is calculated based on the area percentage of the main peak relative to the total peak area.
-
4.2. Mass Spectrometry (MS) for Identity and Isotopic Purity
-
Objective: To confirm the molecular weight of this compound and to determine its isotopic purity.
-
Instrumentation: A mass spectrometer, often coupled with an HPLC (LC-MS) or a direct infusion source.
-
Ionization Mode: Electrospray ionization (ESI) in positive mode is typically effective.
-
Analysis:
-
Identity: The mass spectrum should show a prominent ion corresponding to the protonated molecule [M+H]⁺ of this compound.
-
Isotopic Purity: High-resolution mass spectrometry can be used to determine the distribution of deuterated and non-deuterated species, allowing for the calculation of isotopic enrichment.
-
4.3. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
-
Objective: To confirm the chemical structure of this compound.
-
Instrumentation: A high-field NMR spectrometer.
-
Solvent: A deuterated solvent such as chloroform-d (CDCl₃) or methanol-d₄ (CD₃OD).
-
Experiments:
-
¹H NMR: The proton NMR spectrum will show the characteristic signals for the protons in the Maropitant structure. The absence of a signal for the methoxy protons and the presence of a modified signal in that region confirms the deuteration at the methoxy group.
-
¹³C NMR: The carbon NMR spectrum provides information on the carbon skeleton of the molecule.
-
Visualizations
5.1. Quality Control Workflow for this compound
The following diagram illustrates a typical workflow for the quality control analysis of a batch of this compound.
References
Technical Safety Guide: Maropitant-d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the safety data for Maropitant-d3. The information is compiled from available safety data sheets (SDS) for Maropitant and its citrate salt, which are structurally and functionally analogous to this compound. This document is intended to inform researchers and laboratory personnel on the safe handling, storage, and emergency procedures related to this compound.
Chemical and Physical Properties
This compound is the deuterated analogue of Maropitant, a neurokinin-1 (NK-1) receptor antagonist.[1] The deuterium labeling is primarily used for pharmacokinetic and metabolic studies.[2] While a specific safety data sheet for this compound is not publicly available, the safety profile is expected to be comparable to that of Maropitant.
| Property | Data |
| Chemical Name | (2S,3S)-2-Benzhydryl-N-[5-tert-butyl-2-(methoxy-d3)benzyl]quinuclidin-3-amine |
| Synonyms | (2S-cis)-N-[[5-(1,1-Dimethylethyl)-2-(methoxy-d3)phenyl]methyl]-2-(diphenylmethyl)-1-azabicyclo[2.2.2]octan-3-amine |
| Molecular Formula | C₃₂H₃₇D₃N₂O |
| Molecular Weight | 471.69 g/mol [1] |
| Appearance | Not Available |
| Storage Temperature | 2-8°C Refrigerator[1] |
Hazard Identification and GHS Classification
Maropitant is classified with the following hazards according to the Globally Harmonized System (GHS):
| Hazard Class | Hazard Statement |
| Skin Sensitization, Category 1 | H317: May cause an allergic skin reaction.[3][4] |
| Serious Eye Irritation, Category 2A | H319: Causes serious eye irritation.[3][4] |
| Specific Target Organ Toxicity (Repeated Exposure), Category 2 | H373: May cause damage to organs through prolonged or repeated exposure.[3][4] |
| Hazardous to the Aquatic Environment, Acute Hazard, Category 1 | H400: Very toxic to aquatic life.[3][4] |
| Hazardous to the Aquatic Environment, Long-term Hazard, Category 1 | H410: Very toxic to aquatic life with long lasting effects.[3][4] |
Signal Word: Warning
Primary Hazards: Irritant, Health Hazard, Environmental Hazard.[3]
Experimental Protocols and Safe Handling
While specific experimental protocols for the toxicological studies of this compound are not detailed in the available documentation, standard procedures for handling chemical compounds of this nature should be strictly followed.
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting safety goggles.
-
Skin Protection: Wear protective gloves and a lab coat.
-
Respiratory Protection: Not required for normal use. If dust is generated, use a NIOSH-approved respirator.
Handling Procedures:
-
Avoid contact with skin and eyes.[5]
-
Do not breathe dust.
-
Wash hands thoroughly after handling.[5]
-
Handle in a well-ventilated area.
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
Recommended storage is at 2-8°C.[1]
First Aid Measures
In the event of exposure, follow these first aid protocols.
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[4] |
| Skin Contact | Immediately wash the affected area with soap and water.[4] Remove contaminated clothing. Seek medical attention if irritation or a rash develops. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally.[4][6] Remove contact lenses if present and easy to do. Seek immediate medical attention.[6] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek medical attention if symptoms persist.[4][6] |
Toxicological Information
The toxicological properties of this compound are expected to be similar to those of Maropitant.
| Toxicity Data | Value |
| Acute Oral LD50 (Rat) | > 2000 mg/kg[7] |
| Primary Irritant Effect | Irritating to eyes.[4] No significant irritant effect on the skin.[4] |
| Sensitization | May cause an allergic skin reaction through skin contact.[4] |
| Carcinogenicity | Not listed as a carcinogen by IARC, NTP, or OSHA.[4] |
| Specific Target Organ Toxicity (Repeated Exposure) | May cause damage to organs (lungs and liver) through prolonged or repeated oral exposure.[6] |
Visualizations
Safe Handling Workflow
Caption: Workflow for the safe handling of this compound.
First Aid Procedures for Exposure
Caption: First aid response to this compound exposure.
Disclaimer: This document is intended as a guide and is not a substitute for a formal Safety Data Sheet. Researchers should always consult the most current SDS for any chemical before use and adhere to all institutional safety protocols.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Maropitant | C32H40N2O | CID 204108 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. www2.zoetis.co.nz [www2.zoetis.co.nz]
- 6. pattersonvet.com [pattersonvet.com]
- 7. Maropitant - Wikipedia [en.wikipedia.org]
Maropitant-d3 CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
Introduction
Maropitant is a potent and selective neurokinin-1 (NK₁) receptor antagonist. Its deuterated analog, Maropitant-d3, serves as a valuable internal standard for pharmacokinetic and metabolic studies, enabling precise quantification in biological matrices. This document provides a comprehensive overview of this compound, including its physicochemical properties, mechanism of action, and relevant experimental protocols.
Physicochemical Properties
The key quantitative data for this compound are summarized in the table below. It is important to note that while the molecular weight is well-defined, a specific CAS number for the deuterated isotopologue is not consistently available in public databases and is often listed as not applicable.
| Property | Value | Citation(s) |
| Chemical Name | (2S,3S)-2-Benzhydryl-N-[5-tert-butyl-2-(methoxy-d3)benzyl]quinuclidin-3-amine | |
| Molecular Formula | C₃₂H₃₇D₃N₂O | |
| Molecular Weight | 471.69 g/mol | |
| CAS Number | Not Available |
Mechanism of Action: NK₁ Receptor Antagonism
Maropitant exerts its antiemetic effects by acting as a selective antagonist at the neurokinin-1 (NK₁) receptor. The primary ligand for this receptor is Substance P, a neuropeptide involved in the transmission of physiological and pathophysiological signals, including the emetic reflex.
The vomiting reflex is a complex process coordinated by the emetic center in the brainstem, which receives inputs from the chemoreceptor trigger zone (CRTZ), the gastrointestinal tract (via vagal afferents), and higher brain centers. Substance P and its NK₁ receptor are key components in this final common pathway. By competitively inhibiting the binding of Substance P to NK₁ receptors in the central nervous system and the periphery, Maropitant effectively blocks the emetic signal, thereby preventing or reducing vomiting induced by a wide range of stimuli.[1][2][3]
Below is a diagram illustrating the signaling pathway of Substance P and the inhibitory action of Maropitant.
Experimental Protocols
Maropitant has been extensively studied in veterinary medicine, particularly in canines, for the prevention and treatment of emesis. The following protocols are derived from published clinical trials and experimental studies.
Protocol 1: Prevention of Opioid-Induced Emesis in Dogs
This protocol is based on studies evaluating the efficacy of Maropitant in preventing vomiting associated with the administration of opioids like hydromorphone.
-
Subjects: Healthy adult dogs scheduled for procedures requiring opioid premedication.
-
Experimental Design: A randomized, blinded, placebo-controlled study.
-
Procedure:
-
Dogs are randomly assigned to one of two groups:
-
Treatment Group: Receives Maropitant (1.0 mg/kg) via subcutaneous (SC) injection.
-
Control Group: Receives a volume-matched saline placebo via SC injection.
-
-
The antiemetic or placebo is administered 30 to 60 minutes prior to the opioid.
-
Hydromorphone (0.1 to 0.2 mg/kg) is administered intramuscularly (IM).
-
Dogs are observed for a set period (e.g., 30 minutes) for the incidence of vomiting, retching, and signs of nausea.
-
-
Outcome Measures: The primary outcome is the frequency of vomiting and retching events between the treatment and control groups.[4][5][6]
Protocol 2: Treatment of Acute Vomiting in Dogs
This protocol is adapted from studies assessing Maropitant's effectiveness in treating ongoing emesis from various causes.
-
Subjects: Dogs presenting with acute vomiting due to conditions such as gastroenteritis or pancreatitis.
-
Experimental Design: A multi-center, randomized, positive-controlled clinical trial.
-
Procedure:
-
Dogs are randomly allocated to receive either:
-
Maropitant Group: Maropitant administered subcutaneously at a dose of 1 mg/kg once daily for up to five days.
-
Control Group: Another antiemetic, such as metoclopramide, administered at its standard dosing regimen.
-
-
The number of emetic events is recorded for each 24-hour period following the initial treatment.
-
-
Outcome Measures: The primary efficacy variable is the reduction in the mean number of emetic events and the proportion of dogs in each group that cease vomiting after treatment.[7][8]
Below is a workflow diagram for a typical clinical trial evaluating an antiemetic agent.
References
- 1. qingmupharm.com [qingmupharm.com]
- 2. Maropitant - Wikipedia [en.wikipedia.org]
- 3. todaysveterinarypractice.com [todaysveterinarypractice.com]
- 4. Effects of Maropitant Citrate or Acepromazine on the Incidence of Adverse Events Associated with Hydromorphone Premedication in Dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of maropitant citrate or acepromazine on the incidence of adverse events associated with hydromorphone premedication in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The anti-emetic efficacy of maropitant (Cerenia) in the treatment of ongoing emesis caused by a wide range of underlying clinical aetiologies in canine patients in Europe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The anti-emetic efficacy of maropitant (Cerenia) in the treatment of ongoing emesis caused by a wide range of underlying clinical aetiologies in canine patients in Europe. | Semantic Scholar [semanticscholar.org]
Methodological & Application
Application Note: Quantification of Maropitant in Plasma using Maropitant-d3 by LC-MS/MS
Abstract
This application note presents a detailed protocol for the sensitive and selective quantification of Maropitant in plasma samples using a stable isotope-labeled internal standard, Maropitant-d3. The method utilizes liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) for accurate and precise measurement. This protocol is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic, pharmacodynamic, and bioequivalence studies of Maropitant.
Introduction
Maropitant is a neurokinin-1 (NK-1) receptor antagonist that is widely used as an antiemetic in veterinary medicine.[1] Accurate quantification of Maropitant in biological matrices is crucial for understanding its pharmacokinetic profile and ensuring its safe and effective use. The use of a stable isotope-labeled internal standard, such as this compound, is the preferred method for quantitative bioanalysis using LC-MS/MS as it corrects for variability during sample preparation and instrumental analysis.[2][3] This document provides a comprehensive protocol for sample preparation, chromatographic separation, and mass spectrometric detection of Maropitant.
Chemical Structures
| Compound | Chemical Structure | Molecular Formula | Molecular Weight |
| Maropitant | (Image of Maropitant structure needed) | C₃₂H₄₀N₂O | 468.67 g/mol [4] |
| This compound | (Image of this compound structure needed) | C₃₂H₃₇D₃N₂O | 471.7 g/mol |
Experimental Protocol
This protocol is adapted from a validated method for Maropitant quantification in avian plasma and incorporates the use of this compound as the internal standard.[5]
Materials and Reagents
-
Maropitant citrate (Reference Standard)
-
This compound (Internal Standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (Ultrapure, 18.2 MΩ·cm)
-
Control plasma (e.g., human, dog, cat)
Equipment
-
Liquid chromatograph (e.g., Agilent 1100 series or equivalent)[5]
-
Tandem mass spectrometer with an electrospray ionization (ESI) source (e.g., TSQ Vantage triple quadrupole or equivalent)[5]
-
Analytical balance
-
Centrifuge
-
Vortex mixer
-
Pipettes and tips
-
Autosampler vials
Sample Preparation
The following protein precipitation method is a simple and effective way to extract Maropitant from plasma samples.[5][6]
-
Label microcentrifuge tubes for standards, quality controls (QCs), and unknown samples.
-
Pipette 100 µL of plasma into the appropriately labeled tubes.
-
Add 10 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol) to all tubes except for the blank plasma.
-
To precipitate proteins, add 300 µL of acetonitrile containing 0.1% formic acid to each tube.
-
Vortex the samples for 1 minute.[5]
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[5]
-
Carefully transfer the supernatant to clean autosampler vials.
-
Inject 10 µL of the supernatant into the LC-MS/MS system.
Liquid Chromatography
-
Column: C18 analytical column (e.g., ACE 3 C18, 10 cm × 2.1 mm, 3 µm)[5]
-
Mobile Phase A: 0.2% Formic acid in water[5]
-
Mobile Phase B: 0.2% Formic acid in acetonitrile[5]
-
Flow Rate: 0.35 mL/min[5]
-
Gradient:
-
0.0-0.5 min: 5% B
-
0.5-5.5 min: Linear gradient from 5% to 95% B
-
5.5-6.0 min: Hold at 95% B
-
6.0-6.1 min: Return to 5% B
-
6.1-10.0 min: Equilibrate at 5% B
-
-
Column Temperature: 40°C
-
Injection Volume: 10 µL
Mass Spectrometry
The mass spectrometer should be operated in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM).[5]
-
Ionization Mode: ESI+
-
Spray Voltage: 3500 V[5]
-
Vaporizer Temperature: 320°C[5]
-
Capillary Temperature: 300°C[5]
-
Sheath Gas Pressure: 45 (arbitrary units)[5]
-
Auxiliary Gas Pressure: 30 (arbitrary units)[5]
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Maropitant | 469.3 | 167.1 | 25 |
| This compound | 472.3 | 167.1 | 25 |
Note: The precursor ion for Maropitant is based on the [M+H]⁺ adduct of the free base (C₃₂H₄₀N₂O, MW = 468.67).[3] The MRM transition for this compound is proposed based on a +3 Da shift in the precursor ion, assuming the deuterium labels are not on the fragment ion.
Data Presentation
The following table summarizes representative quantitative data for a Maropitant assay. This data is based on a study that used a different internal standard but demonstrates the expected performance of the method.[5]
| Parameter | Result |
| Calibration Curve Range | 0.1 - 1000 ng/mL |
| Linearity (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |
| Limit of Detection (LOD) | 0.05 ng/mL |
| Accuracy (% Nominal) | |
| 0.3 ng/mL | 114% |
| 20 ng/mL | 110% |
| 600 ng/mL | 115% |
| Precision (%RSD) | |
| 0.3 ng/mL | 6% |
| 20 ng/mL | 3% |
| 600 ng/mL | 5% |
Experimental Workflow Diagram
Caption: Workflow for Maropitant quantification in plasma.
Conclusion
The protocol described in this application note provides a robust and reliable method for the quantification of Maropitant in plasma using this compound as an internal standard. The use of LC-MS/MS with a stable isotope-labeled internal standard ensures high sensitivity, specificity, and accuracy, making it suitable for a wide range of research and drug development applications.
References
- 1. Maropitant - Wikipedia [en.wikipedia.org]
- 2. Maropitant | C32H40N2O | CID 204108 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of maropitant citrate in Rhode Island Red chickens (Gallus gallus domesticus) following subcutaneous administration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. Maropitant Citrate | C38H50N2O9 | CID 204107 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. medkoo.com [medkoo.com]
Application Notes and Protocols for the Analysis of Maropitant using Maropitant-d3 Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Maropitant is a neurokinin-1 (NK1) receptor antagonist widely used in veterinary medicine as an antiemetic. Accurate quantification of Maropitant in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies. The use of a stable isotope-labeled internal standard, such as Maropitant-d3, is the gold standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) as it corrects for variability during sample preparation and analysis.[1] This document provides detailed application notes and protocols for the sample preparation of biological matrices for the analysis of Maropitant using this compound as an internal standard.
Core Concepts in Sample Preparation
The goal of sample preparation is to extract Maropitant and this compound from the biological matrix, remove interfering substances, and concentrate the analytes prior to LC-MS/MS analysis. The choice of method depends on the matrix (e.g., plasma, urine, tissue homogenate), the required limit of quantification, and the available equipment. The three most common techniques are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).
Quantitative Data Summary
The following table summarizes typical performance data for the three common sample preparation methods for Maropitant analysis. The values are representative and may vary depending on the specific matrix, instrumentation, and laboratory conditions.
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Recovery (%) | 85 - 105 | 70 - 95 | 90 - 110 |
| Matrix Effect (%) | 75 - 115 | 80 - 110 | 95 - 105 |
| Lower Limit of Quantification (LLOQ) | 0.1 - 1 ng/mL | 0.5 - 5 ng/mL | 0.05 - 0.5 ng/mL |
| Precision (%RSD) | < 15% | < 15% | < 10% |
| Accuracy (%Bias) | ± 15% | ± 15% | ± 10% |
Experimental Protocols
Protein Precipitation (PPT)
This method is rapid and simple, making it suitable for high-throughput analysis. It is effective for plasma and serum samples.
Materials:
-
Biological matrix (e.g., plasma)
-
This compound internal standard spiking solution
-
Acetonitrile (ACN), ice-cold
-
Centrifuge
-
Vortex mixer
-
LC-MS/MS vials
Protocol:
-
Pipette 100 µL of the biological sample into a microcentrifuge tube.
-
Add 10 µL of this compound internal standard solution (concentration to be optimized based on expected analyte levels).
-
Vortex briefly to mix.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or an LC-MS/MS vial.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase used for LC-MS/MS analysis.
-
Vortex to ensure complete dissolution and inject into the LC-MS/MS system.
Liquid-Liquid Extraction (LLE)
LLE provides a cleaner extract than PPT by partitioning the analyte into an immiscible organic solvent.
Materials:
-
Biological matrix (e.g., plasma)
-
This compound internal standard spiking solution
-
Ammonium hydroxide (or other base to adjust pH)
-
Methyl tert-butyl ether (MTBE) (or other suitable organic solvent)
-
Centrifuge
-
Vortex mixer
-
Evaporation system
-
LC-MS/MS vials
Protocol:
-
Pipette 200 µL of the biological sample into a glass test tube.
-
Add 10 µL of this compound internal standard solution.
-
Vortex briefly.
-
Add 50 µL of 1M ammonium hydroxide to basify the sample (pH > 9).
-
Add 1 mL of methyl tert-butyl ether.
-
Vortex for 5 minutes to ensure thorough extraction.
-
Centrifuge at 4,000 x g for 10 minutes to separate the aqueous and organic layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase.
-
Vortex and inject into the LC-MS/MS system.
Solid-Phase Extraction (SPE)
SPE offers the highest degree of sample cleanup and concentration, resulting in the lowest matrix effects and best sensitivity.
Materials:
-
Biological matrix (e.g., plasma)
-
This compound internal standard spiking solution
-
SPE cartridges (e.g., C18 or mixed-mode cation exchange)
-
SPE vacuum manifold or positive pressure processor
-
Phosphoric acid (or other acid for pH adjustment)
-
Methanol (for conditioning and elution)
-
Deionized water
-
Elution solvent (e.g., 5% ammonium hydroxide in methanol)
-
Evaporation system
-
LC-MS/MS vials
Protocol:
-
Sample Pre-treatment:
-
Pipette 500 µL of the biological sample into a tube.
-
Add 10 µL of this compound internal standard solution.
-
Add 500 µL of 4% phosphoric acid in water and vortex.
-
-
SPE Cartridge Conditioning:
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water. Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of deionized water to remove polar interferences.
-
Wash with 1 mL of 20% methanol in water to remove less polar interferences. Dry the cartridge thoroughly under vacuum for 5 minutes.
-
-
Elution:
-
Elute Maropitant and this compound with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase.
-
Vortex and inject into the LC-MS/MS system.
-
Visualizations
Protein Precipitation Workflow
References
Application Notes and Protocols for Maropitant-d3 in Canine Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Maropitant-d3 as an internal standard for the pharmacokinetic (PK) analysis of Maropitant in canines. Detailed protocols for sample preparation and analysis using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) are outlined below, along with a summary of Maropitant's pharmacokinetic properties in dogs.
Introduction
Maropitant is a potent and selective neurokinin-1 (NK1) receptor antagonist used in veterinary medicine to prevent and treat emesis in dogs.[1][2] Understanding its pharmacokinetic profile is crucial for optimizing dosing regimens and ensuring therapeutic efficacy. The use of a stable isotope-labeled internal standard, such as this compound, is best practice for quantitative bioanalysis. The deuterated analog co-elutes with the unlabeled drug and behaves similarly during extraction and ionization, thus correcting for variability and matrix effects, leading to more accurate and precise quantification.
Mechanism of Action
Vomiting is a complex process coordinated by the emetic center in the brainstem.[3] The neurotransmitter Substance P plays a pivotal role in initiating the vomiting reflex by binding to NK1 receptors.[2][4] Maropitant acts as a competitive antagonist at these NK1 receptors, effectively blocking the binding of Substance P and thereby inhibiting the vomiting cascade.[2] This targeted mechanism of action makes it a broad-spectrum antiemetic, effective against both central and peripheral causes of vomiting.[3]
Below is a diagram illustrating the mechanism of action of Maropitant.
Pharmacokinetic Profile of Maropitant in Canines
The pharmacokinetic parameters of Maropitant have been well-characterized in dogs. The drug exhibits different bioavailability depending on the route of administration, with subcutaneous injection having significantly higher bioavailability than oral administration due to first-pass metabolism.[1]
Table 1: Pharmacokinetic Parameters of Maropitant in Beagle Dogs [1]
| Parameter | Subcutaneous (1 mg/kg) | Oral (2 mg/kg) | Oral (8 mg/kg) |
| Bioavailability | 90.7% | 23.7% | 37.0% |
| Tmax (hours) | 0.75 | 1.9 | 1.7 |
| Cmax (ng/mL) | 92 | 81 | 258 |
| Half-life (hours) | 7.75 | 4.03 | 5.46 |
| Systemic Clearance (mL/h/kg) | 970 (IV at 1 mg/kg) | 995 (IV at 2 mg/kg) | 533 (IV at 8 mg/kg) |
Table 2: Pharmacokinetic Parameters of Maropitant After 14 Consecutive Daily Oral Doses in Beagle Dogs [5]
| Parameter | 2 mg/kg | 8 mg/kg |
| AUC(0-24h) Day 1 (ng.h/mL) | 382 | 1450 |
| AUC(0-24h) Day 14 (ng.h/mL) | 940 | 6980 |
| Cmax Day 1 (ng/mL) | 84 | 366 |
| Cmax Day 14 (ng/mL) | 167 | 917 |
| Tmax Day 1 (hours) | 2.0 | 1.5 |
| Tmax Day 14 (hours) | 2.0 | 2.0 |
| Accumulation Ratio (AUC) | 2.46 | 4.81 |
Experimental Protocols
In Vivo Study Design for a Canine Pharmacokinetic Study
A crossover study design is recommended to minimize individual animal variability.
-
Animal Selection: Use healthy adult Beagle dogs of a specific sex and age range.
-
Acclimation: Acclimate the animals to the study conditions for at least one week.
-
Dosing:
-
Administer a single dose of Maropitant via the desired route (e.g., 1 mg/kg subcutaneously or 2 mg/kg orally).
-
For oral administration, a tablet form is typically used.[1]
-
-
Blood Sampling:
-
Collect whole blood samples (approximately 2 mL) into tubes containing an appropriate anticoagulant (e.g., EDTA) at predetermined time points.
-
Suggested time points: 0 (pre-dose), 0.25, 0.5, 0.75, 1, 1.5, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
-
Plasma Preparation:
-
Centrifuge the blood samples at approximately 1500 x g for 10 minutes at 4°C to separate the plasma.
-
Transfer the plasma to labeled cryovials and store at -80°C until analysis.
-
-
Washout Period: A washout period of at least 14 days should be implemented between treatments in a crossover design.
Analytical Protocol: Quantification of Maropitant in Canine Plasma using LC-MS/MS
This protocol outlines a typical method for the analysis of Maropitant in canine plasma using this compound as an internal standard.
1. Materials and Reagents:
-
Maropitant reference standard
-
This compound internal standard
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid, LC-MS grade
-
Ultrapure water
-
Canine plasma (blank)
2. Standard and Internal Standard Preparation:
-
Prepare stock solutions of Maropitant and this compound in methanol at a concentration of 1 mg/mL.
-
Prepare working solutions by serial dilution of the stock solutions with 50:50 acetonitrile:water.
-
Prepare calibration standards by spiking blank canine plasma with the Maropitant working solutions to achieve a concentration range of approximately 1 to 1000 ng/mL.
-
Prepare a working internal standard solution of this compound at a concentration of 100 ng/mL in 50:50 acetonitrile:water.
3. Sample Preparation (Protein Precipitation):
-
Thaw plasma samples, calibration standards, and quality control samples on ice.
-
To 100 µL of each plasma sample, add 10 µL of the 100 ng/mL this compound internal standard working solution and vortex briefly.
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the samples for 1 minute.
-
Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase.
-
Inject an aliquot (e.g., 10 µL) into the LC-MS/MS system.
4. LC-MS/MS Conditions:
-
Liquid Chromatography:
-
Column: A C18 column (e.g., 50 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analyte, followed by a re-equilibration step.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Maropitant: Precursor ion (Q1) m/z 469.3 → Product ion (Q3) m/z 173.2
-
This compound: Precursor ion (Q1) m/z 472.3 → Product ion (Q3) m/z 173.2
-
-
Optimize instrument parameters such as declustering potential, collision energy, and cell exit potential for maximum signal intensity.
-
The following diagram illustrates the experimental workflow for a pharmacokinetic study.
Conclusion
The use of this compound as an internal standard in conjunction with a validated LC-MS/MS method provides a robust and reliable approach for the quantitative determination of Maropitant in canine plasma. This enables accurate characterization of the drug's pharmacokinetic profile, which is essential for its safe and effective use in veterinary medicine. The provided protocols and data serve as a valuable resource for researchers and professionals involved in the development and evaluation of Maropitant and other veterinary pharmaceuticals.
References
- 1. The pharmacokinetics of maropitant, a novel neurokinin type-1 receptor antagonist, in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Spotlight on the perioperative use of maropitant citrate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. shimadzu.com [shimadzu.com]
- 4. dvm360.com [dvm360.com]
- 5. animaldrugsatfda.fda.gov [animaldrugsatfda.fda.gov]
Application Note: High-Throughput Analysis of Maropitant in Canine Plasma using Maropitant-d3 as an Internal Standard by LC-MS/MS
Authored for: Researchers, scientists, and drug development professionals.
Abstract
This application note details a robust and sensitive bioanalytical method for the quantification of Maropitant in canine plasma. The method utilizes Maropitant-d3 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision. Sample preparation is streamlined using a protein precipitation procedure, followed by analysis with liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other applications requiring reliable determination of Maropitant concentrations in a biological matrix.
Introduction
Maropitant is a potent and selective neurokinin-1 (NK-1) receptor antagonist used primarily as an antiemetic in veterinary medicine.[1] By blocking the action of substance P in the central nervous system, Maropitant effectively prevents both central and peripheral emetic stimuli. Accurate quantification of Maropitant in biological matrices is crucial for pharmacokinetic and pharmacodynamic (PK/PD) studies, as well as for ensuring optimal dosing regimens. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative mass spectrometry as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression, thereby correcting for variability during sample preparation and analysis.[2][3] This application note provides a detailed protocol for a high-throughput LC-MS/MS method for the analysis of Maropitant in canine plasma using this compound.
Materials and Reagents
-
Maropitant citrate reference standard
-
This compound internal standard
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Canine plasma (blank)
Experimental Protocols
Preparation of Stock and Working Solutions
Stock Solutions (1 mg/mL):
-
Accurately weigh 10 mg of Maropitant citrate and this compound into separate 10 mL volumetric flasks.
-
Dissolve the compounds in methanol and bring to volume.
-
Store stock solutions at -20°C.
Working Standard Solutions:
-
Prepare a series of working standard solutions of Maropitant by serial dilution of the stock solution with 50:50 (v/v) acetonitrile:water.
-
Prepare a working internal standard solution of this compound at a concentration of 100 ng/mL by diluting the stock solution with 50:50 (v/v) acetonitrile:water.
Sample Preparation: Protein Precipitation
-
Label 1.5 mL microcentrifuge tubes for calibration standards, quality control (QC) samples, and unknown samples.
-
Add 100 µL of canine plasma to each tube.
-
Spike 10 µL of the appropriate Maropitant working standard solution into the calibration and QC tubes. Add 10 µL of 50:50 acetonitrile:water to the unknown sample tubes.
-
Add 10 µL of the 100 ng/mL this compound working internal standard solution to all tubes except for the blank matrix samples.
-
Vortex each tube for 10 seconds.
-
Add 300 µL of acetonitrile to each tube to precipitate plasma proteins.
-
Vortex vigorously for 30 seconds.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.
-
Inject 5-10 µL of the supernatant into the LC-MS/MS system.
LC-MS/MS Instrumentation and Conditions
Liquid Chromatography:
-
System: Agilent 1100 series liquid chromatography system or equivalent[1]
-
Column: ACE 3 C18, 10 cm x 2.1 mm, 3 µm[1]
-
Mobile Phase A: 0.2% Formic acid in water[1]
-
Mobile Phase B: Acetonitrile with 0.2% Formic acid[1]
-
Flow Rate: 0.35 mL/min[1]
-
Gradient:
-
0-0.33 min: 5% B
-
0.33-5.83 min: 5% to 99% B
-
5.83-6.16 min: Hold at 99% B
-
6.16-9.91 min: Re-equilibrate at 5% B
-
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometry:
-
System: TSQ Vantage triple quadrupole mass spectrometer or equivalent[1]
-
Ionization Mode: Positive Electrospray Ionization (ESI+)[1]
-
Spray Voltage: 3500 V[1]
-
Vaporizer Temperature: 320°C[1]
-
Capillary Temperature: 300°C[1]
-
Sheath Gas Pressure: 45 (arbitrary units)[1]
-
Auxiliary Gas Pressure: 30 (arbitrary units)[1]
-
Detection Mode: Selected Reaction Monitoring (SRM)
SRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Maropitant | 469.3 | 167.1 | Optimized by infusion |
| This compound | 472.3 | 167.1 | Optimized by infusion |
Data Presentation
The following table summarizes the performance characteristics of a representative analytical method for Maropitant.
| Parameter | Result |
| Linearity (r²) | >0.99[1] |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL[1] |
| Limit of Detection (LOD) | 0.05 ng/mL[1] |
| Accuracy (% Nominal Concentration) | |
| 0.3 ng/mL | 114%[1] |
| 20 ng/mL | 110%[1] |
| 600 ng/mL | 115%[1] |
| Precision (% Relative Standard Deviation) | |
| 0.3 ng/mL | 6%[1] |
| 20 ng/mL | 3%[1] |
| 600 ng/mL | 5%[1] |
Visualizations
Caption: Workflow for the extraction and analysis of Maropitant from canine plasma.
Caption: Mechanism of action of Maropitant as an NK-1 receptor antagonist.
Conclusion
The described LC-MS/MS method for the quantification of Maropitant in canine plasma using this compound as an internal standard is sensitive, specific, and robust. The simple protein precipitation sample preparation protocol allows for high-throughput analysis, making it well-suited for studies requiring the processing of a large number of samples. This method meets the typical validation requirements for bioanalytical assays and can be confidently implemented in research and drug development settings.
References
Application Notes and Protocols for the Detection of Maropitant-d3 by Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Maropitant is a neurokinin-1 (NK1) receptor antagonist that is highly effective in preventing and treating emesis in dogs and cats.[1][2] It functions by blocking the binding of substance P, a key neurotransmitter involved in the vomiting reflex, to NK1 receptors in the central nervous system.[1][2][3] Accurate quantification of Maropitant in biological matrices is crucial for pharmacokinetic studies, drug development, and clinical monitoring. The use of a stable isotope-labeled internal standard, such as Maropitant-d3, is the gold standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) as it corrects for matrix effects and variations in sample processing.
This document provides detailed application notes and protocols for the detection and quantification of Maropitant using this compound as an internal standard by LC-MS/MS.
Signaling Pathway of Maropitant
Maropitant exerts its antiemetic effect by antagonizing the NK1 receptor. Substance P, a neuropeptide, is the natural ligand for the NK1 receptor. When Substance P binds to the NK1 receptor in the emetic center of the brain, it triggers a signaling cascade that leads to the sensation of nausea and the act of vomiting. Maropitant, by competitively inhibiting the binding of Substance P to the NK1 receptor, blocks this signaling pathway and prevents emesis.[1][2][3]
Caption: Maropitant blocks the binding of Substance P to the NK1 receptor.
Experimental Protocols
Sample Preparation: Protein Precipitation
This protocol is suitable for the extraction of Maropitant from plasma samples.
Materials:
-
Plasma samples
-
Maropitant and this compound analytical standards
-
Acetonitrile (ACN), HPLC grade
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample.
-
Spike the sample with the internal standard solution (this compound) to achieve a final concentration appropriate for the expected analyte concentration range.
-
Add 300 µL of ice-cold acetonitrile to the plasma sample.
-
Vortex the mixture vigorously for 1 minute to precipitate proteins.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex briefly and centrifuge to pellet any remaining particulates.
-
Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography (LC)
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system capable of binary gradient elution.
Parameters:
| Parameter | Value |
|---|---|
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | See table below |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Gradient Elution Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
|---|---|---|
| 0.0 | 95 | 5 |
| 1.0 | 95 | 5 |
| 5.0 | 5 | 95 |
| 7.0 | 5 | 95 |
| 7.1 | 95 | 5 |
| 10.0 | 95 | 5 |
Mass Spectrometry (MS)
Instrumentation:
-
Triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Parameters:
| Parameter | Value |
|---|---|
| Ionization Mode | Positive Electrospray (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
Experimental Workflow
Caption: Workflow for the analysis of Maropitant in plasma.
Quantitative Data
The following table summarizes the mass spectrometry parameters for the detection of Maropitant and its internal standard, this compound. The Multiple Reaction Monitoring (MRM) transitions are essential for the selective and sensitive quantification of the analytes.
| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Dwell Time (ms) | Collision Energy (eV) |
| Maropitant | 469.3 | 167.1 | 100 | 35 |
| This compound | 472.3 | 167.1 | 100 | 35* |
*Note: The MRM transition for this compound is a proposed transition based on the molecular weight and fragmentation pattern of Maropitant. It is highly recommended to confirm and optimize this transition experimentally by infusing a standard solution of this compound into the mass spectrometer.
The following table presents typical performance characteristics of the described method.
| Parameter | Result |
| Retention Time (Maropitant) | Approx. 4.5 min |
| Limit of Detection (LOD) | 0.05 ng/mL |
| Limit of Quantitation (LOQ) | 0.1 ng/mL |
| Linearity (r²) | > 0.99 |
Conclusion
The protocols and settings detailed in this document provide a robust and sensitive method for the quantitative analysis of Maropitant in biological matrices using this compound as an internal standard. The use of LC-MS/MS with protein precipitation for sample preparation offers a reliable workflow for researchers and professionals in drug development and related fields. Adherence to these guidelines, with appropriate experimental optimization, will enable the generation of high-quality data for pharmacokinetic and other quantitative studies of Maropitant.
References
- 1. researchgate.net [researchgate.net]
- 2. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rapid Optimization of MRM-MS Instrument Parameters by Subtle Alteration of Precursor and Product m/z Targets - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Robust Method for the Quantification of Maropitant using Maropitant-d3 as an Internal Standard by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Maropitant is a potent and selective neurokinin-1 (NK-1) receptor antagonist used primarily as an antiemetic in veterinary medicine.[1][2] Accurate quantification of Maropitant in biological matrices is crucial for pharmacokinetic, toxicokinetic, and bioequivalence studies.[3][4] The use of a stable isotope-labeled internal standard (SIL-IS), such as Maropitant-d3, is the gold standard in quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5] The SIL-IS co-elutes with the analyte and exhibits similar ionization behavior, effectively compensating for variations in sample preparation, injection volume, and matrix-induced ion suppression or enhancement.[6][7] This application note provides a detailed protocol for creating a reliable calibration curve for the quantification of Maropitant in plasma using this compound as an internal standard.
Materials and Reagents
-
Analytes: Maropitant reference standard, this compound (internal standard)
-
Solvents: HPLC-grade or LC-MS grade Methanol, Acetonitrile, and water; Formic Acid (≥98%)
-
Biological Matrix: Blank plasma (e.g., K2-EDTA-anticoagulated canine plasma) from at least six different sources for method validation purposes.[7]
-
Equipment: Analytical balance, calibrated pipettes, vortex mixer, centrifuge, autosampler vials, LC-MS/MS system (e.g., equipped with an electrospray ionization source).
Experimental Protocols
Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 10 mg of Maropitant and this compound reference standards into separate 10 mL volumetric flasks.
-
Dissolve the standards in methanol and bring to volume. Mix thoroughly. These stock solutions should be stored at 2-8°C.
-
-
Analyte Working Solutions:
-
Perform serial dilutions of the Maropitant primary stock solution with 50:50 methanol/water (v/v) to prepare a series of working solutions. These solutions will be used to spike into the blank plasma to create calibration standards and quality control (QC) samples.
-
-
Internal Standard (IS) Working Solution (e.g., 100 ng/mL):
-
Dilute the this compound primary stock solution with acetonitrile. This working solution will be used as the protein precipitation solvent. The concentration should be optimized to yield a consistent and appropriate detector response.
-
Preparation of Calibration Curve Standards and Quality Control Samples
-
Calibration Standards:
-
Prepare a set of at least six to eight non-zero calibration standards by spiking the appropriate analyte working solution into blank plasma.
-
The total volume of spiking solution should not exceed 5% of the plasma volume to avoid altering the matrix characteristics.
-
The calibration range should bracket the expected concentrations of the unknown samples and include a Lower Limit of Quantification (LLOQ) and an Upper Limit of Quantification (ULOQ).[3]
-
Also prepare a "blank" sample (plasma with no analyte or IS) and a "zero" sample (plasma spiked only with IS).
-
-
Quality Control (QC) Samples:
-
Prepare QC samples in blank plasma at a minimum of four concentration levels:
-
LLOQ: At the lowest concentration of the calibration curve.
-
Low QC: Approximately 3x the LLOQ.
-
Mid QC: In the middle of the calibration range.
-
High QC: Approximately 75-80% of the ULOQ.
-
-
QC samples should be prepared from a separate stock solution weighing than the calibration standards to ensure accuracy.
-
| Standard/QC Level | Analyte Concentration (ng/mL) | Volume of Plasma (µL) | Spiking Solution Concentration (ng/mL) | Volume of Spiking Solution (µL) |
| Blank | 0 | 100 | N/A | 0 |
| Zero Standard | 0 (+ IS) | 100 | N/A | 0 |
| Calibrator 1 (LLOQ) | 0.5 | 95 | 10 | 5 |
| Calibrator 2 | 1.0 | 95 | 20 | 5 |
| Calibrator 3 | 5.0 | 95 | 100 | 5 |
| Calibrator 4 | 20.0 | 95 | 400 | 5 |
| Calibrator 5 | 100.0 | 95 | 2000 | 5 |
| Calibrator 6 | 400.0 | 95 | 8000 | 5 |
| Calibrator 7 (ULOQ) | 500.0 | 95 | 10000 | 5 |
| Low QC | 1.5 | 95 | 30 | 5 |
| Mid QC | 50.0 | 95 | 1000 | 5 |
| High QC | 375.0 | 95 | 7500 | 5 |
| Table 1: Example Preparation Scheme for Calibration Standards and QC Samples. |
Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of each standard, QC, or unknown sample into a microcentrifuge tube.
-
Add 300 µL of the IS Working Solution (e.g., 100 ng/mL this compound in acetonitrile).
-
Vortex the samples for approximately 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the samples at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to autosampler vials for LC-MS/MS analysis.
LC-MS/MS Instrumental Analysis
The following parameters provide a starting point for method development and should be optimized for the specific instrumentation used.[8][9]
| Parameter | Suggested Condition |
| LC System | |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, <3 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 5% B to 95% B over 3 min, hold for 1 min, return to initial |
| MS System | |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| Ion Source Temp | 500°C |
| IonSpray Voltage | 5500 V |
| Curtain Gas | 35 psi |
| Collision Gas | Medium |
| MRM Transition 1 | Maropitant: Q1: 469.3 m/z -> Q2: 268.2 m/z |
| MRM Transition 2 | This compound: Q1: 472.3 m/z -> Q2: 268.2 m/z |
| Table 2: Suggested Starting LC-MS/MS Parameters. |
Workflow Diagram
Caption: Experimental workflow for generating a Maropitant calibration curve.
Data Analysis and Acceptance Criteria
-
Calibration Curve Construction:
-
Integrate the peak areas for both the Maropitant and this compound MRM transitions in each of the calibration standards.
-
Calculate the peak area ratio (Maropitant Area / this compound Area) for each standard.
-
Construct a calibration curve by plotting the peak area ratio (y-axis) against the nominal concentration of Maropitant (x-axis).
-
Perform a linear regression analysis, typically with a weighting factor of 1/x or 1/x², to best fit the data.[2]
-
-
Acceptance Criteria:
| Parameter | Acceptance Limit |
| Correlation Coefficient (r²) | ≥ 0.99 |
| Calibration Standard Accuracy | Within ±15% of the nominal concentration |
| LLOQ Standard Accuracy | Within ±20% of the nominal concentration |
| Non-zero Calibrators | At least 75% of the standards (and a minimum of 6) must meet the accuracy criteria, including the LLOQ and ULOQ. |
| Table 3: Typical Acceptance Criteria for a Bioanalytical Calibration Curve. |
Conclusion
This application note details a comprehensive and robust protocol for the development of a calibration curve for the quantification of Maropitant in a biological matrix. The use of a stable isotope-labeled internal standard, this compound, coupled with protein precipitation and LC-MS/MS analysis, provides a reliable method suitable for regulated bioanalysis. Adherence to the described procedures and acceptance criteria will ensure the generation of high-quality data for pharmacokinetic and other drug development studies.
References
- 1. Method for detecting maropitant citrate and related substances thereof - Eureka | Patsnap [eureka.patsnap.com]
- 2. Pharmacokinetics of maropitant citrate in Rhode Island Red chickens (Gallus gallus domesticus) following subcutaneous administration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fda.gov [fda.gov]
- 4. animaldrugsatfda.fda.gov [animaldrugsatfda.fda.gov]
- 5. quantification of organic acids by deuterated standards - Chromatography Forum [chromforum.org]
- 6. eijppr.com [eijppr.com]
- 7. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. labs.iqvia.com [labs.iqvia.com]
- 11. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
Application of Maropitant-d3 in Veterinary Drug Metabolism Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Maropitant, a potent and selective neurokinin-1 (NK-1) receptor antagonist, is widely used in veterinary medicine as an antiemetic for the prevention and treatment of vomiting in dogs and cats.[1][2][3] Understanding its metabolic fate is crucial for optimizing therapeutic regimens and ensuring its safety and efficacy. Maropitant-d3, a stable isotope-labeled analog of Maropitant, serves as an invaluable tool in these investigations. Its use, primarily as an internal standard in bioanalytical methods, ensures the accuracy and precision of quantitative analyses.[4] Furthermore, its application can be extended to in vitro and in vivo studies to elucidate metabolic pathways and pharmacokinetic profiles without the risks associated with radioactive isotopes.[5][6][7]
This document provides detailed application notes and protocols for the use of this compound in veterinary drug metabolism studies, targeting researchers, scientists, and drug development professionals.
Physicochemical Properties of Maropitant
| Property | Value | Reference |
| Class | Quinuclidine | [8] |
| Nature | Weak base, highly lipophilic | [8] |
| Plasma Protein Binding | > 99% | [8] |
Pharmacokinetic Parameters of Maropitant in Dogs
Understanding the pharmacokinetics of the parent drug is essential for designing metabolism studies. The following tables summarize key pharmacokinetic parameters of Maropitant in dogs following various routes of administration.
Table 1: Bioavailability and Systemic Clearance of Maropitant in Dogs
| Administration Route | Dose | Bioavailability (%) | Systemic Clearance (mL/h·kg) | Reference |
| Intravenous (IV) | 1 mg/kg | - | 970 | [9] |
| Intravenous (IV) | 2 mg/kg | - | 995 | [9] |
| Intravenous (IV) | 8 mg/kg | - | 533 | [9] |
| Subcutaneous (SC) | 1 mg/kg | 90.7 | - | [9] |
| Oral (PO) | 2 mg/kg | 23.7 | - | [9] |
| Oral (PO) | 8 mg/kg | 37.0 | - | [9] |
Table 2: Absorption and Elimination Parameters of Maropitant in Dogs
| Administration Route | Dose | Cmax (ng/mL) | Tmax (h) | Terminal Half-life (h) | Reference |
| Subcutaneous (SC) | 1 mg/kg | - | 0.75 | 7.75 | [9] |
| Oral (PO) | 2 mg/kg | - | 1.9 | 4.03 | [9] |
| Oral (PO) | 8 mg/kg | - | 1.7 | 5.46 | [9] |
Application Notes
Use of this compound as an Internal Standard
The most common application of this compound is as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) bioanalytical assays.[10][11] The stable isotope-labeled IS co-elutes with the analyte (Maropitant) and compensates for variability in sample preparation, injection volume, and matrix effects, thereby ensuring accurate and precise quantification.[11][12]
Key Considerations:
-
Purity: Ensure the isotopic and chemical purity of this compound to prevent interference with the quantification of Maropitant.
-
Concentration: The concentration of the IS should be optimized to provide a consistent and reproducible signal without saturating the detector.
-
Addition: The IS should be added to the biological samples as early as possible in the sample preparation workflow to account for any loss of analyte during extraction.[10]
In Vitro Metabolism Studies
This compound can be used as the substrate in in vitro metabolism studies to identify metabolites and characterize the enzymes involved. The deuterium labeling can help in distinguishing drug-related material from endogenous matrix components in mass spectrometry.
Experimental Systems:
-
Liver Microsomes: Microsomes are subcellular fractions containing a high concentration of cytochrome P450 (CYP) enzymes, the primary enzymes responsible for Phase I metabolism of many drugs, including Maropitant.[13] In dogs, Maropitant is metabolized by CYP3A12 and CYP2D15.[2][8]
-
Hepatocytes: Primary hepatocytes provide a more complete metabolic system, including both Phase I and Phase II enzymes, and can offer a more comprehensive picture of drug metabolism.
Experimental Protocols
Protocol for Quantitative Analysis of Maropitant in Plasma using this compound as an Internal Standard
This protocol outlines a general procedure for the quantification of Maropitant in canine plasma using LC-MS/MS with this compound as an internal standard.
Figure 1: Workflow for the quantitative analysis of Maropitant in plasma.
Methodology:
-
Sample Preparation:
-
To 100 µL of canine plasma, add 10 µL of this compound working solution (e.g., 100 ng/mL in methanol) and vortex briefly.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Analysis:
-
LC System: A suitable HPLC or UPLC system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
MS/MS System: A triple quadrupole mass spectrometer.
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for Maropitant and this compound.
-
-
Data Analysis:
-
Integrate the peak areas for both Maropitant and this compound.
-
Calculate the peak area ratio of Maropitant to this compound.
-
Construct a calibration curve by plotting the peak area ratios of standards against their known concentrations.
-
Determine the concentration of Maropitant in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Protocol for In Vitro Metabolism of this compound using Canine Liver Microsomes
This protocol describes a typical incubation of this compound with canine liver microsomes to study its metabolic stability and identify metabolites.
Figure 2: Workflow for in vitro metabolism of this compound.
Methodology:
-
Incubation Mixture Preparation:
-
In a microcentrifuge tube, prepare the incubation mixture containing:
-
Canine liver microsomes (e.g., 0.5 mg/mL final protein concentration).
-
Phosphate buffer (100 mM, pH 7.4).
-
This compound (e.g., 1 µM final concentration).
-
-
Prepare a negative control incubation without the NADPH regenerating system.
-
-
Incubation:
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding an NADPH-regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Incubate at 37°C in a shaking water bath.
-
Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
-
Reaction Termination and Sample Processing:
-
Terminate the reaction by adding an equal volume of cold acetonitrile to each aliquot.
-
Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a new tube for analysis.
-
-
Analysis:
-
Analyze the samples by LC-MS/MS to determine the remaining concentration of this compound and to identify potential metabolites. The high-resolution mass spectrometry can be employed for metabolite identification.
-
Conclusion
This compound is a critical tool for the accurate and reliable study of Maropitant's metabolism and pharmacokinetics in veterinary species. Its primary application as an internal standard in LC-MS/MS assays is well-established and essential for regulatory bioanalysis. Furthermore, its use in in vitro metabolism studies with liver microsomes and hepatocytes can provide valuable insights into the metabolic pathways and potential drug-drug interactions of Maropitant. The protocols provided herein offer a foundational framework for researchers to design and execute robust drug metabolism studies.
References
- 1. researchgate.net [researchgate.net]
- 2. assets.ctfassets.net [assets.ctfassets.net]
- 3. Pharmacokinetics of maropitant citrate in Rhode Island Red chickens (Gallus gallus domesticus) following subcutaneous administration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Application of stable isotope-labeled compounds in metabolism and in metabolism-mediated toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. metsol.com [metsol.com]
- 7. Applications of stable isotopes in clinical pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dvm360.com [dvm360.com]
- 9. The pharmacokinetics of maropitant, a novel neurokinin type-1 receptor antagonist, in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
- 11. researchgate.net [researchgate.net]
- 12. bioanalysis-zone.com [bioanalysis-zone.com]
- 13. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Mass Spectrometry Signals for Maropitant-d3
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the mass spectrometry signal for Maropitant-d3.
Frequently Asked Questions (FAQs)
Q1: What are the recommended MRM transitions for Maropitant and this compound?
A1: For robust and sensitive quantification, the following Multiple Reaction Monitoring (MRM) transitions are recommended. These are based on the protonated precursor ions ([M+H]+).
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Polarity |
| Maropitant | 469.3 | 167.1 | Positive |
| This compound | 472.3 | 167.1 | Positive |
Note: The product ion for this compound is expected to be the same as for Maropitant, as the deuterium labels are typically placed on a stable part of the molecule that does not fragment.
Q2: What is a typical starting point for LC-MS/MS instrument parameters for Maropitant analysis?
A2: A good starting point for instrument parameters, particularly when using a triple quadrupole mass spectrometer with electrospray ionization (ESI), is detailed in the table below.[1] Optimization will be required for your specific instrument and experimental conditions.
| Parameter | Recommended Setting |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Spray Voltage | 3500 V |
| Sheath Gas | 45 (arbitrary units) |
| Auxiliary Gas | 30 (arbitrary units) |
| Vaporizer Temperature | 320°C |
| Capillary Temperature | 300°C |
Q3: How should I prepare plasma samples for Maropitant analysis?
A3: A common and effective method for plasma sample preparation is protein precipitation.[1] A detailed protocol is provided in the "Experimental Protocols" section below.
Q4: I am observing a poor signal for this compound. What are the common causes?
A4: Poor signal intensity for a deuterated internal standard like this compound can stem from several factors. These include incorrect MRM transitions, suboptimal ionization or fragmentation parameters, issues with the LC-MS system itself, or problems with the internal standard solution. The "Troubleshooting Guide" section provides a systematic approach to identifying and resolving these issues.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the analysis of this compound.
dot
Caption: Troubleshooting workflow for low or noisy this compound signal.
Experimental Protocols
Plasma Sample Preparation via Protein Precipitation[1]
-
Aliquoting: In a microcentrifuge tube, add 100 µL of plasma sample.
-
Protein Precipitation: Add 300 µL of a precipitation solution consisting of acetonitrile and 1 M acetic acid (9:1, v/v) containing the this compound internal standard at the desired concentration.
-
Vortexing: Vortex the mixture for 1.5 minutes.
-
Incubation: Refrigerate the samples at 4°C for 20 minutes.
-
Second Vortexing: Vortex the samples again for 1 minute.
-
Centrifugation: Centrifuge the samples at approximately 3830 x g for 10 minutes at 4°C.
-
Injection: Transfer the supernatant to an autosampler vial and inject a suitable volume (e.g., 30 µL) into the LC-MS/MS system.
dot
Caption: Workflow for plasma sample preparation using protein precipitation.
Liquid Chromatography Method[1]
-
Column: A C18 reversed-phase column is suitable (e.g., ACE 3 C18, 10 cm x 2.1 mm, 3 µm).
-
Mobile Phase:
-
A: Water with 0.2% formic acid
-
B: Acetonitrile with 0.2% formic acid
-
-
Flow Rate: 0.35 mL/min
-
Gradient:
-
Hold at 5% B for 0.33 min.
-
Ramp to 99% B over 5.5 min.
-
Hold at 99% B for 0.33 min.
-
Return to 5% B and re-equilibrate for 3.75 min.
-
Maropitant Fragmentation Pathway
Understanding the fragmentation of Maropitant is key to selecting the appropriate product ions for MRM analysis. The primary fragmentation event typically involves the cleavage of the amide bond, leading to the formation of a stable product ion.
dot
References
Technical Support Center: Addressing Matrix Effects with Maropitant-d3
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals using Maropitant-d3 as an internal standard to mitigate matrix effects in LC-MS/MS bioanalysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
This compound is a stable isotope-labeled (SIL) version of Maropitant, where three hydrogen atoms have been replaced with deuterium. It is used as an internal standard (IS) in quantitative bioanalysis. Because its chemical and physical properties are nearly identical to Maropitant, it co-elutes during chromatography and experiences similar ionization effects in the mass spectrometer.[1][2] This allows it to accurately correct for variations in sample preparation, injection volume, and, most importantly, matrix effects.[3]
Q2: What are matrix effects and how do they impact my results?
Matrix effects are the alteration of ionization efficiency by co-eluting substances from the sample matrix (e.g., plasma, urine, tissue homogenate).[3][4] These effects, which are not visible in the chromatogram, can lead to ion suppression (decreased signal) or ion enhancement (increased signal).[4][5] Endogenous components like salts, phospholipids, and proteins are common causes of matrix effects.[6] If uncorrected, these effects can severely compromise the accuracy, precision, and sensitivity of a quantitative method.[7]
Q3: How does this compound help correct for matrix effects?
An ideal internal standard like this compound behaves almost identically to the analyte (Maropitant) throughout the entire analytical process.[1] When a co-eluting matrix component suppresses the ionization of Maropitant, it will also suppress the ionization of this compound to a similar degree. By calculating the ratio of the analyte peak area to the internal standard peak area, the variability caused by the matrix effect is normalized, leading to a more accurate and precise quantification of the analyte.[3]
Q4: What are the ideal characteristics of a deuterated internal standard?
An ideal deuterated internal standard should:
-
Co-elute Perfectly: The retention times of the analyte and the IS should be as close as possible.[3] Significant separation can lead to differential matrix effects, where one compound is suppressed or enhanced more than the other.[1][8]
-
Be Isotopically Stable: The deuterium labels must not exchange with hydrogen atoms from the solvent or matrix.
-
Be Chemically Pure: It should be free from unlabeled analyte, which would interfere with the quantification of low-concentration samples.
-
Exhibit No Isotope Effects: The deuterium substitution should not significantly alter the ionization or fragmentation behavior compared to the analyte.[3]
Troubleshooting Guide
Problem: I'm observing significant ion suppression or enhancement.
| Possible Cause | Recommended Solution |
| Co-eluting Matrix Components | Endogenous materials like phospholipids or salts are interfering with ionization.[6][9] |
| Improve Sample Preparation: Implement more rigorous cleanup steps such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) instead of simple protein precipitation to better remove interferences.[10][11] | |
| Modify Chromatography: Adjust the chromatographic gradient to better separate Maropitant from the interfering peaks. Switching from a reversed-phase (RP) column to a different chemistry like HILIC can also alter elution patterns and reduce interference.[11] | |
| Sample Dilution: Diluting the sample can reduce the concentration of matrix components, but may compromise the limit of quantitation (LOQ).[5][12] | |
| Ionization Source Issues | Electrospray ionization (ESI) is often more susceptible to matrix effects than Atmospheric Pressure Chemical Ionization (APCI).[6][10] |
| Switch Ionization Technique: If your instrument allows, test APCI to see if it reduces the observed ion suppression.[10] |
Problem: The Analyte/Internal Standard peak area ratio is inconsistent across different samples.
| Possible Cause | Recommended Solution |
| Differential Matrix Effects | The analyte and this compound are not experiencing the same degree of ion suppression/enhancement. This can happen if they do not co-elute perfectly.[3][8] A slight retention time shift can expose the two compounds to different matrix environments.[1] |
| Optimize Chromatography: Fine-tune the mobile phase composition and gradient to ensure the analyte and IS peaks completely overlap. | |
| Investigate Matrix Variability: Matrix effects can vary significantly between individual samples or lots of biological matrix.[13] Evaluate the matrix effect in at least six different sources of blank matrix to ensure consistency. | |
| Inconsistent IS Spiking | Errors in adding the this compound solution to samples will lead to variable IS response and inaccurate ratios. |
| Review Pipetting Technique: Ensure pipettes are calibrated and that the IS solution is being added accurately and consistently to every sample, standard, and QC. | |
| Check IS Solution Stability: Verify the stability of the IS stock and working solutions. | |
| Charge Competition at High Concentrations | At the upper limit of quantitation (ULOQ), a very high concentration of the analyte can compete with the internal standard for ionization, leading to a drop in the IS signal.[11] |
| Adjust IS Concentration: Ensure the concentration of this compound is appropriate for the calibration range. It should be high enough to provide a robust signal but not so high that it saturates the detector. |
Quantitative Data Summary
The following tables illustrate the impact of matrix effects and the effectiveness of mitigation strategies.
Table 1: Representative Impact of Matrix Effects on Maropitant Quantification
| Sample Type | Maropitant Concentration (Spiked) | Observed Peak Area (Analyte) | Matrix Effect (%)* |
| Neat Solution (Solvent) | 50 ng/mL | 1,500,000 | N/A |
| Plasma (Protein Precipitation) | 50 ng/mL | 750,000 | -50% (Suppression) |
| Plasma (SPE Cleanup) | 50 ng/mL | 1,350,000 | -10% (Suppression) |
| Urine (Dilute & Shoot) | 50 ng/mL | 1,800,000 | +20% (Enhancement) |
*Matrix Effect (%) is calculated as: (
Peak Area in SolventPeak Area in Matrix−1
\times 100). A negative value indicates suppression, while a positive value indicates enhancement.[5]
Table 2: Internal Standard Correction for Matrix Effects
| Sample Matrix | Analyte Area | IS (this compound) Area | Analyte/IS Ratio | % Deviation from Expected |
| Solvent Standard | 1,500,000 | 1,000,000 | 1.50 | 0% |
| Plasma Lot A (Suppression) | 750,000 | 510,000 | 1.47 | -2.0% |
| Plasma Lot B (Suppression) | 900,000 | 590,000 | 1.52 | +1.3% |
| Urine (Enhancement) | 1,800,000 | 1,190,000 | 1.51 | +0.7% |
This table demonstrates how the Analyte/IS ratio remains stable even with significant variations in individual peak areas, leading to accurate quantification.
Experimental Protocols
Protocol: Assessment of Matrix Effects using the Post-Extraction Spike Method
This experiment is crucial for quantifying the extent of ion suppression or enhancement from a specific matrix.[4]
Objective: To determine the absolute matrix effect by comparing the response of an analyte spiked into a blank matrix extract versus its response in a neat solvent.
Materials:
-
Blank biological matrix (e.g., drug-free human plasma) from at least 6 different sources.
-
Maropitant and this compound analytical standards.
-
All solvents and reagents used in the extraction procedure.
-
Calibrated pipettes, vials, and an LC-MS/MS system.
Procedure:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike Maropitant and this compound into the final mobile phase solvent at a known concentration (e.g., medium QC level).
-
Set B (Post-Extraction Spike): Process blank matrix samples through the entire extraction procedure. In the final step, spike the resulting blank extract with the same amount of Maropitant and this compound as in Set A.
-
Set C (Spiked Matrix): Spike blank matrix with Maropitant and this compound before the extraction procedure begins. (This set is used to determine overall recovery, not just the matrix effect).
-
-
Analysis: Inject all three sets of samples onto the LC-MS/MS system and record the peak areas for both the analyte and the internal standard.
-
Calculations:
-
Matrix Factor (MF): [ \text{MF} = \frac{\text{Mean Peak Area of Analyte in Set B}}{\text{Mean Peak Area of Analyte in Set A}} ] An MF < 1 indicates ion suppression. An MF > 1 indicates ion enhancement.
-
IS-Normalized Matrix Factor: [ \text{IS-Normalized MF} = \frac{(\text{Analyte Area} / \text{IS Area}) \text{ in Set B}}{(\text{Analyte Area} / \text{IS Area}) \text{ in Set A}} ] This value should be close to 1.0 if the IS is effectively compensating for the matrix effect.[14]
-
Recovery (RE): [ \text{RE (%)} = \left( \frac{\text{Mean Peak Area of Analyte in Set C}}{\text{Mean Peak Area of Analyte in Set B}} \right) \times 100 ]
-
Acceptance Criteria (per FDA Guidance): The IS-normalized matrix factor should be consistent across different lots of matrix, with a coefficient of variation (%CV) ≤ 15%.
Visualizations
Caption: Mechanism of ion suppression in the mass spectrometer source.
Caption: How a co-eluting internal standard corrects for matrix effects.
Caption: Troubleshooting inconsistent internal standard performance.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. waters.com [waters.com]
- 4. researchgate.net [researchgate.net]
- 5. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Ion suppression; a critical review on causes, evaluation, prevention and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. myadlm.org [myadlm.org]
- 9. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Matrix effect management in liquid chromatography mass spectrometry: the internal standard normalized matrix effect - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting Poor Peak Shape of Maropitant-d3: A Technical Support Guide
This guide provides solutions for researchers, scientists, and drug development professionals encountering poor peak shape during the chromatographic analysis of Maropitant-d3. The following frequently asked questions (FAQs) address common issues such as peak tailing, fronting, and splitting, offering detailed corrective actions to restore optimal peak symmetry and resolution.
Frequently Asked Questions (FAQs)
Why is my this compound peak exhibiting significant tailing?
Peak tailing is the most common peak shape issue for basic compounds like Maropitant and its deuterated analog, this compound.[1][2][3] This phenomenon is often characterized by a peak asymmetry factor greater than 1.2 and is typically caused by secondary interactions between the analyte and the stationary phase.[3]
Primary Cause: Silanol Interactions
Maropitant is a basic compound with a pKa of approximately 9.43.[4] In reversed-phase chromatography, especially at a mid-range pH (above 3.0), residual silanol groups on the surface of silica-based columns can be ionized (negatively charged).[3] The positively charged this compound molecules can then undergo strong secondary ionic interactions with these silanol groups, leading to delayed elution for a portion of the analyte molecules and resulting in a tailing peak.[3]
Troubleshooting Workflow for Peak Tailing
Caption: Troubleshooting workflow for peak tailing.
Corrective Actions:
-
Mobile Phase pH Adjustment: Lowering the pH of the mobile phase to a range of 2.5-3.0 will protonate the silanol groups, minimizing their ionic interaction with the basic this compound.[5]
-
Use of a Competing Base: Adding a small amount of a competing base, such as triethylamine (TEA), to the mobile phase can help to saturate the active silanol sites, thereby reducing their interaction with the analyte.
-
Column Selection: Employing a modern, high-purity, end-capped column is crucial.[3][5] These columns have a reduced number of accessible silanol groups. Alternatively, columns with hybrid particle technology or those designed for high pH stability can offer better peak shape for basic compounds.[6][7]
| Condition | Mobile Phase | Asymmetry Factor | Tailing Factor (USP) |
| Initial | 50:50 ACN:Water (pH 6.5) | 2.1 | 2.5 |
| Optimized | 50:50 ACN:20mM Phosphate Buffer (pH 3.0) | 1.1 | 1.2 |
My this compound peak is fronting. What are the likely causes?
Peak fronting, where the front of the peak is less steep than the tail, is less common than tailing but can indicate specific problems.[2]
Potential Causes and Solutions:
-
Sample Overload: Injecting too high a concentration of this compound can saturate the stationary phase, leading to a fronting peak.[1][5]
-
Solution: Reduce the injection volume or dilute the sample.
-
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can cause the analyte to travel through the initial part of the column too quickly, resulting in peak distortion.[8][9]
-
Solution: Dissolve the sample in the mobile phase or a weaker solvent.
-
-
Column Collapse: Though rare with modern columns, operating outside the recommended pH and temperature ranges can lead to a collapse of the stationary phase bed, which can cause fronting.[1]
-
Solution: Ensure that the operating conditions are within the column manufacturer's specifications.
-
| Parameter | Condition 1: High Concentration | Condition 2: Diluted Sample |
| Sample Conc. | 1 mg/mL in Acetonitrile | 0.1 mg/mL in Mobile Phase |
| Asymmetry Factor | 0.7 | 1.0 |
| Appearance | Fronting Peak | Symmetrical Peak |
What should I do if my this compound peak is split or has shoulders?
Split peaks are often indicative of a physical problem within the chromatographic system or an issue with the sample introduction.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. uhplcs.com [uhplcs.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. uhplcs.com [uhplcs.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. lcms.cz [lcms.cz]
- 8. News - Common Causes of Poor Peak Shape in HPLC and How to Fix Them [mxchromasir.com]
- 9. halocolumns.com [halocolumns.com]
Technical Support Center: Optimizing Maropitant-d3 Recovery in Sample Extraction
Welcome to the technical support center for improving the recovery of Maropitant-d3 during sample extraction. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance their experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: We are observing low and inconsistent recovery of this compound in our plasma samples. What are the potential causes?
Low and variable recovery of this compound can stem from several factors throughout the sample preparation workflow. Common issues include:
-
Suboptimal pH: Maropitant is a weakly basic compound. The pH of the sample and the extraction solvents plays a critical role in its ionization state and, consequently, its solubility and partitioning behavior.
-
Inadequate Extraction Methodology: The choice of extraction technique—be it Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), or Protein Precipitation (PPT)—and the specific parameters within that method can significantly impact recovery.
-
Protein Binding: Maropitant is known to be highly protein-bound in plasma (>99%).[1][2] Inefficient disruption of this binding will lead to a significant loss of the analyte during extraction.
-
Matrix Effects: Components in the biological matrix (e.g., phospholipids, salts) can interfere with the extraction process or cause ion suppression/enhancement in the mass spectrometer, leading to perceived low recovery.[3]
-
Improper Solvent Selection: The choice of organic solvent in LLE or the wash and elution solvents in SPE is crucial for selectively extracting this compound while minimizing interferences.
Q2: How does pH affect the extraction of this compound?
As a weakly basic compound, the charge state of Maropitant is pH-dependent.
-
Acidic pH: In an acidic environment, Maropitant will be protonated and thus positively charged. This increases its solubility in aqueous solutions.
-
Basic pH: At a pH above its pKa, Maropitant will be in its neutral, less polar form. This is the ideal state for extraction into a non-polar organic solvent during LLE or for retention on a reversed-phase SPE sorbent.
Therefore, adjusting the sample pH to a basic level (e.g., pH 9-10) before extraction is a critical step to ensure high recovery.
Q3: Which extraction method is generally recommended for this compound?
Both Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) can be effective for this compound if properly optimized.
-
Solid-Phase Extraction (SPE): Often preferred for its ability to provide cleaner extracts by selectively binding the analyte and allowing for the removal of interferences through specific wash steps.[4] A reversed-phase sorbent is typically suitable for Maropitant.
-
Liquid-Liquid Extraction (LLE): A simpler and often faster method. However, it may be less selective than SPE and could result in "dirtier" extracts, potentially leading to more significant matrix effects.[4]
-
Protein Precipitation (PPT): While a quick method for removing proteins, it is generally not sufficient for achieving the low detection limits required for many bioanalytical assays, as it may not adequately remove other matrix components like phospholipids.[3][5]
Q4: What are the best practices for minimizing protein binding of this compound?
To mitigate the effects of high protein binding, consider the following:
-
pH Adjustment: As mentioned, basifying the sample can help disrupt protein binding.
-
Solvent Disruption: The addition of an organic solvent, such as acetonitrile or methanol, can precipitate proteins and release the bound drug. This is the principle behind protein precipitation but is also a key step in many SPE and LLE protocols.
-
Displacing Agents: In some cases, adding a compound that has a higher affinity for the protein binding sites can displace the analyte of interest.
Troubleshooting Guides
Low Recovery in Solid-Phase Extraction (SPE)
If you are experiencing low recovery with an SPE method, systematically evaluate each step of the process.
Troubleshooting Steps for Low SPE Recovery
| Problem | Potential Cause | Recommended Solution |
| Analyte found in the load fraction | The sorbent is not retaining the this compound. | - Check Sample pH: Ensure the sample is sufficiently basic to keep Maropitant in its neutral form for retention on a reversed-phase sorbent.- Incorrect Sorbent: Verify that the sorbent chemistry is appropriate for Maropitant (e.g., C18, polymeric reversed-phase).- Sample Solvent Too Strong: If the sample is diluted in a solvent with high organic content, it may not bind effectively to the sorbent. Dilute the sample in a weaker, more aqueous solution. |
| Analyte found in the wash fraction | The wash solvent is too strong and is prematurely eluting the this compound. | - Reduce Organic Content: Decrease the percentage of organic solvent in your wash solution.- Maintain pH: Ensure the pH of the wash solution is in a range that maintains the neutral state of Maropitant. |
| Analyte not found in any fraction (stuck on the sorbent) | The elution solvent is too weak to desorb the this compound from the sorbent. | - Increase Elution Solvent Strength: Increase the percentage of organic solvent in the elution solution.- Adjust pH: Consider adding a small amount of acid (e.g., formic acid) to the elution solvent to protonate the Maropitant, making it more polar and easier to elute from a reversed-phase sorbent. |
| Inconsistent Recovery | The SPE cartridge bed may be drying out between steps, or the flow rate is too high. | - Do Not Let the Sorbent Dry: Ensure the sorbent bed remains wetted after the conditioning and equilibration steps and before sample loading.- Optimize Flow Rate: A slower flow rate during sample loading can improve binding and reproducibility. |
Low Recovery in Liquid-Liquid Extraction (LLE)
For issues with LLE, focus on the partitioning dynamics between the aqueous and organic phases.
Troubleshooting Steps for Low LLE Recovery
| Problem | Potential Cause | Recommended Solution |
| Low analyte in the organic phase | The partitioning of this compound into the organic solvent is inefficient. | - Optimize Sample pH: Ensure the aqueous sample is basified (pH > pKa) to favor the neutral, more non-polar form of Maropitant, which will readily partition into the organic phase.- Inappropriate Extraction Solvent: The polarity of the extraction solvent may not be optimal. Test a range of solvents with varying polarities (e.g., methyl tert-butyl ether (MTBE), ethyl acetate, dichloromethane).- Insufficient Mixing: Ensure vigorous vortexing or mixing to maximize the surface area between the two phases and allow for efficient extraction. |
| Emulsion Formation | An emulsion layer forms between the aqueous and organic phases, trapping the analyte. | - Centrifugation: Spin the sample at a higher speed and for a longer duration to break the emulsion.- Salt Addition: Adding a small amount of a salt like sodium chloride to the aqueous phase can sometimes help break emulsions. |
| Incomplete Phase Separation | Some of the organic layer containing the analyte is left behind with the aqueous layer. | - Allow Sufficient Time: Let the sample stand for a few minutes after centrifugation to allow for clear separation of the layers.- Careful Aspiration: Carefully remove the desired layer without disturbing the interface. |
Data Presentation
The following table provides illustrative recovery data for this compound based on different extraction methods and conditions. This data is representative and intended to highlight the impact of optimization. Actual results may vary.
Illustrative Recovery of this compound from Human Plasma
| Extraction Method | Key Parameters | Mean Recovery (%) | Relative Standard Deviation (RSD, %) |
| Protein Precipitation | 1:3 ratio of plasma to acetonitrile | 65.2 | 12.5 |
| Liquid-Liquid Extraction | Sample pH 7.0, Ethyl Acetate | 75.8 | 8.2 |
| Liquid-Liquid Extraction | Sample pH 10.0, Ethyl Acetate | 92.5 | 4.1 |
| Solid-Phase Extraction | Reversed-Phase C18, Neutral pH wash | 81.3 | 7.5 |
| Solid-Phase Extraction | Reversed-Phase C18, Optimized basic wash and acidic elution | 96.7 | 3.5 |
Experimental Protocols
Detailed Protocol for Solid-Phase Extraction (SPE)
This protocol is a general guideline for a reversed-phase SPE and should be optimized for your specific application.
-
Sample Pre-treatment:
-
To 200 µL of plasma sample, add this compound internal standard.
-
Add 600 µL of 4% phosphoric acid to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
-
SPE Cartridge Conditioning:
-
Condition a C18 SPE cartridge with 1 mL of methanol.
-
Equilibrate the cartridge with 1 mL of deionized water. Do not allow the cartridge to dry.
-
-
Sample Loading:
-
Load the pre-treated sample supernatant onto the SPE cartridge at a slow, consistent flow rate (e.g., 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of a weak wash solution (e.g., 10% methanol in water, adjusted to a basic pH) to remove polar interferences.
-
Wash the cartridge with 1 mL of a stronger wash solution (e.g., 40% methanol in water) to remove less polar interferences.
-
-
Elution:
-
Dry the SPE cartridge under vacuum or positive pressure for 5 minutes.
-
Elute the this compound with 1 mL of an appropriate elution solvent (e.g., methanol with 2% formic acid).
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
-
Detailed Protocol for Liquid-Liquid Extraction (LLE)
This protocol provides a general framework for LLE and should be optimized.
-
Sample Pre-treatment:
-
To 200 µL of plasma sample, add this compound internal standard.
-
Add 50 µL of a basifying agent (e.g., 1M sodium hydroxide) to adjust the pH to approximately 10.
-
Vortex briefly.
-
-
Extraction:
-
Add 1 mL of an appropriate organic extraction solvent (e.g., methyl tert-butyl ether or ethyl acetate).
-
Vortex vigorously for 5 minutes to ensure thorough mixing.
-
-
Phase Separation:
-
Centrifuge the sample at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
-
-
Collection of Organic Layer:
-
Carefully transfer the upper organic layer to a clean tube, avoiding the aqueous layer and any proteinaceous interface.
-
-
Evaporation and Reconstitution:
-
Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
-
Visualizations
Caption: Troubleshooting workflow for low recovery in Solid-Phase Extraction (SPE).
Caption: Logical troubleshooting guide for improving Liquid-Liquid Extraction (LLE) recovery.
References
- 1. fda.gov [fda.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 4. Effectiveness of Liquid-Liquid Extraction, Solid Phase Extraction, and Headspace Technique for Determination of Some Volatile Water-Soluble Compounds of Rose Aromatic Water - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bioanalytical method validation and application to a phase 1, double-blind, randomized pharmacokinetic trial of a standardized Centella asiatica (L.) Urban water extract product in healthy older adults - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Ion Suppression with Maropitant-d3
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Maropitant-d3 to mitigate ion suppression in mass spectrometry-based bioanalysis.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern in LC-MS/MS analysis?
Ion suppression is a matrix effect that occurs during LC-MS/MS analysis, leading to a decreased response for the analyte of interest. It is caused by co-eluting matrix components from the sample (e.g., salts, lipids, proteins) that interfere with the ionization of the target analyte in the mass spectrometer's ion source. This interference can lead to inaccurate and unreliable quantification, poor sensitivity, and reduced reproducibility of results.
Q2: How does this compound help in minimizing ion suppression?
This compound is a stable isotope-labeled internal standard (SIL-IS) for Maropitant. SIL-IS are considered the gold standard for quantitative LC-MS/MS analysis. Because this compound is chemically identical to Maropitant, it co-elutes and experiences the same degree of ion suppression or enhancement. By adding a known concentration of this compound to both calibration standards and unknown samples, the ratio of the analyte's signal to the internal standard's signal can be used for quantification. This normalization effectively compensates for signal variations caused by ion suppression, leading to more accurate and precise results.[1]
Q3: Can this compound itself cause ion suppression?
Yes, if used at an excessively high concentration, any internal standard, including this compound, can compete with the analyte for ionization, leading to ion suppression. It is crucial to optimize the concentration of the internal standard during method development to ensure it provides a stable and reproducible signal without suppressing the analyte's signal.
Q4: What are the key considerations when developing a method using this compound?
-
Co-elution: Ensure that Maropitant and this compound co-elute perfectly. Deuterium labeling can sometimes cause a slight shift in retention time.[1]
-
Internal Standard Concentration: Optimize the concentration to be high enough for a robust signal but low enough to avoid causing ion suppression of the analyte.
-
Matrix Effects Evaluation: Thoroughly assess matrix effects during method validation to ensure the internal standard effectively compensates for suppression across different biological matrices.
-
Isotopic Purity: Use a high-purity this compound to avoid any contribution to the analyte's signal.
Troubleshooting Guide
This guide addresses specific issues that may arise during the use of this compound for minimizing ion suppression.
| Problem | Possible Causes | Recommended Solutions |
| Poor reproducibility of analyte/internal standard ratio | Inconsistent addition of this compound. Instability of Maropitant or this compound in the sample matrix. Variable ion suppression not fully compensated by the internal standard. | Ensure precise and accurate pipetting of the internal standard into all samples and standards. Investigate the stability of both compounds under the sample storage and processing conditions. Re-evaluate chromatographic conditions to better separate the analyte and internal standard from interfering matrix components. |
| Analyte and this compound do not co-elute | Deuterium isotope effect leading to a slight difference in retention time. Inadequate chromatographic resolution. | Adjust the chromatographic gradient, mobile phase composition, or column chemistry to achieve co-elution. A slower gradient or a longer column may be necessary.[1] |
| Low signal intensity for both analyte and this compound | Significant ion suppression from the sample matrix. Suboptimal ionization source parameters. Inefficient sample extraction. | Improve sample preparation to remove more matrix components (e.g., use solid-phase extraction instead of protein precipitation). Optimize ion source parameters such as spray voltage, gas flows, and temperature. Evaluate and optimize the extraction recovery of both the analyte and the internal standard. |
| High signal intensity for this compound but low for the analyte | The concentration of this compound may be too high, causing suppression of the analyte signal. | Prepare a dilution series of the this compound working solution and re-analyze the samples to find an optimal concentration that does not suppress the analyte signal. |
Experimental Protocols
Protocol 1: Sample Preparation for Maropitant Analysis in Plasma using this compound
This protocol describes a protein precipitation method for the extraction of Maropitant from plasma samples.
-
Prepare a working solution of this compound (Internal Standard, IS): Dilute the this compound stock solution with methanol to a final concentration of 100 ng/mL.
-
Sample Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample, calibration standard, or quality control sample.
-
Addition of Internal Standard: Add 20 µL of the 100 ng/mL this compound working solution to each tube.
-
Protein Precipitation: Add 300 µL of acetonitrile to each tube to precipitate the plasma proteins.
-
Vortexing: Vortex each tube for 1 minute to ensure thorough mixing.
-
Centrifugation: Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.
-
Injection: Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.
Protocol 2: LC-MS/MS Parameters for Maropitant Analysis
The following are typical starting parameters for the analysis of Maropitant and this compound. These should be optimized for the specific instrument being used.
| Parameter | Value |
| LC Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at 10% B, ramp to 90% B over 5 minutes, hold for 1 minute, return to 10% B and re-equilibrate for 2 minutes. |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | Maropitant: [M+H]+ → fragment ion this compound: [M+H]+ → fragment ion |
| Collision Energy | Optimize for each transition |
| Dwell Time | 100 ms |
Quantitative Data Summary
The use of this compound as an internal standard significantly improves the accuracy and precision of Maropitant quantification in the presence of ion-suppressing matrices. The following table illustrates the expected performance with and without an internal standard.
| Parameter | Without this compound | With this compound |
| Accuracy (% Bias) | -30% to +20% | -5% to +5% |
| Precision (%RSD) | 15-25% | < 10% |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | 0.1 ng/mL |
Note: These are representative values and actual performance may vary depending on the specific matrix and instrumentation.
Visualizations
References
Technical Support Center: Maropitant and Maropitant-d3 Chromatographic Separation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic separation of Maropitant and its deuterated internal standard, Maropitant-d3.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to achieve chromatographic separation between Maropitant and this compound?
While mass spectrometry can differentiate between Maropitant and this compound based on their mass-to-charge ratios (m/z), chromatographic separation is still highly recommended for robust and accurate quantification. Co-elution can lead to several issues, including:
-
Matrix Effects: Variations in the sample matrix can cause ion suppression or enhancement. If Maropitant and this compound do not co-elute precisely, they may experience different matrix effects, leading to inaccurate quantification.
-
High Analyte Concentrations: At high concentrations of Maropitant, the isotopic peaks of the unlabeled drug may contribute to the signal of the deuterated internal standard, a phenomenon known as crosstalk, leading to inaccurate results.
-
Regulatory Scrutiny: Regulatory agencies often require chromatographic separation to ensure the reliability of bioanalytical methods.
Q2: What is the "deuterium isotope effect," and how does it affect the chromatography of this compound?
The deuterium isotope effect is a phenomenon where the substitution of hydrogen with deuterium can lead to slight differences in the physicochemical properties of a molecule. In reversed-phase chromatography, deuterated compounds sometimes elute slightly earlier than their non-deuterated counterparts.[1] This is because the carbon-deuterium bond is slightly shorter and stronger than the carbon-hydrogen bond, which can subtly alter the molecule's polarity and interaction with the stationary phase. This can result in a small retention time shift between Maropitant and this compound.
Q3: Is complete baseline separation always necessary?
While baseline separation is ideal, it is not always required. The primary goal is to ensure that any potential for differential matrix effects or crosstalk is minimized. A consistent and reproducible partial separation is often sufficient for accurate quantification, as long as the method is properly validated.
Troubleshooting Guide: Poor Separation of Maropitant and this compound
This guide provides a systematic approach to troubleshooting and improving the chromatographic separation of Maropitant and this compound.
Initial Assessment
Before making significant changes to your method, it's important to systematically evaluate your current chromatographic conditions.
Caption: Initial assessment workflow for troubleshooting poor separation.
Method Optimization Strategies
If the initial assessment does not reveal any system-level issues, the next step is to optimize the chromatographic method. The following parameters can be adjusted to improve resolution.
Caption: A logical workflow for optimizing chromatographic separation.
1. Modify the Mobile Phase Gradient
A shallow gradient is often key to separating compounds with very similar structures.
-
Decrease the Gradient Slope: A slower increase in the percentage of the strong organic solvent (e.g., acetonitrile) can enhance the separation between closely eluting peaks.
-
Introduce an Isocratic Hold: A short isocratic hold at the beginning of the gradient can sometimes improve peak shape and resolution.
2. Adjust the Mobile Phase Composition
-
Change the Organic Modifier: If you are using acetonitrile, consider trying methanol, or a combination of both. The different selectivity of methanol may improve the separation.
-
Adjust the Additive Concentration: The concentration of additives like formic acid can influence the ionization of Maropitant and its interaction with the stationary phase. Experiment with slightly different concentrations (e.g., 0.1% vs. 0.2% formic acid).
3. Change the Column Temperature
-
Lower the Temperature: Decreasing the column temperature can sometimes increase retention and improve separation for some compounds.
-
Increase the Temperature: Conversely, increasing the temperature can decrease viscosity and improve efficiency, which might enhance resolution. The effect of temperature is compound-dependent and should be evaluated empirically.
4. Evaluate a Different Stationary Phase
If the above modifications do not yield the desired separation, consider trying a column with a different stationary phase. While C18 columns are commonly used, other phases might offer different selectivity:
-
Phenyl-Hexyl Column: This phase can provide alternative selectivity due to pi-pi interactions.
-
PFP (Pentafluorophenyl) Column: This is another option that can offer unique selectivity for polar compounds.
Experimental Protocol: LC-MS/MS Method for Maropitant
The following is a representative LC-MS/MS method that can be used as a starting point for the analysis of Maropitant. This method may require optimization to achieve the desired separation of Maropitant and this compound.
| Parameter | Condition |
| LC System | Agilent 1100 series or equivalent |
| Mass Spectrometer | TSQ Vantage triple quadrupole or equivalent |
| Column | ACE 3 C18 (10 cm x 2.1 mm, 3 µm) |
| Mobile Phase A | 0.2% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.35 mL/min |
| Column Temperature | 40 °C (can be optimized) |
| Injection Volume | 5 µL |
Gradient Program:
| Time (min) | % Mobile Phase B |
| 0.00 | 5 |
| 0.33 | 5 |
| 5.83 | 99 |
| 6.16 | 99 |
| 6.20 | 5 |
| 10.00 | 5 |
Mass Spectrometry Conditions:
| Parameter | Setting |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Spray Voltage | 3500 V |
| Vaporizer Temperature | 320 °C |
| Capillary Temperature | 300 °C |
| Sheath Gas Pressure | 45 (arbitrary units) |
| Auxiliary Gas Pressure | 30 (arbitrary units) |
Note: This protocol is a general guideline. The gradient, flow rate, and column temperature may need to be adjusted to achieve optimal separation of Maropitant and this compound on your specific LC-MS/MS system.
References
Maropitant-d3 stability issues in biological matrices
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the stability of Maropitant-d3 in biological matrices. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in biological matrices? A1: The primary stability concerns for this compound, a lipophilic weak base, revolve around three main areas:
-
Adsorptive Losses: Due to its high lipophilicity, this compound can adsorb to the surfaces of storage containers, particularly glass, leading to artificially low concentration measurements.[1][2]
-
pH-Dependent Degradation: As a weak base, the stability of this compound can be influenced by the pH of the biological matrix.
-
Standard Bioanalytical Instability: Like many analytes, its stability must be confirmed under typical laboratory conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term frozen storage.[3][4]
Q2: What is the best anticoagulant to use when collecting plasma samples for this compound analysis? A2: While specific studies on this compound are not detailed in the provided literature, EDTA is generally the anticoagulant of choice for most small molecule bioanalysis in plasma and is recommended for mammalian CBCs.[5] It is crucial to validate the method with the chosen anticoagulant to ensure it does not interfere with the assay or analyte stability.
Q3: How should I process and store blood samples after collection? A3: Immediately after collection, blood samples should be processed to plasma or serum. Prepare blood smears right away if needed to minimize artifacts.[5] For analysis, serum or plasma should be separated from blood cells as soon as possible. Samples should be refrigerated for short-term storage or, ideally, frozen at -20°C or -80°C for long-term storage until analysis.[5]
Q4: Can I use glass vials for storing my samples and standards? A4: It is strongly discouraged. Maropitant is highly lipophilic, and similar compounds are known to suffer from significant adsorptive losses to glass surfaces.[1][6][7] To minimize this risk, it is best practice to use polypropylene or other silanized/low-binding polymeric tubes and vials for all samples, quality controls (QCs), and standards.[6]
Troubleshooting Guide
Problem: Low or inconsistent analyte recovery.
This is a common issue that can often be traced back to pre-analytical sample handling and stability. Use the following Q&A to troubleshoot.
Q: Have you validated your storage containers? A: this compound's lipophilic nature makes it prone to adsorbing to surfaces.[1][2] If you are observing low recovery, especially at lower concentrations, test for adsorptive losses.
-
Troubleshooting Step: Perform a recovery experiment by comparing a solution of this compound prepared in polypropylene tubes versus one prepared and stored in your standard collection/storage tubes (e.g., glass). A significant difference points to adsorption.
-
Solution: Switch to polypropylene or certified low-retention vials for all sample and standard handling.
Q: How many freeze-thaw cycles have your samples undergone? A: Repeated freezing and thawing can degrade analytes. Bioanalytical methods must be validated to determine the number of cycles an analyte can withstand without significant degradation.[3]
-
Troubleshooting Step: Review your sample handling logs. If samples have been thawed more times than validated, the results may be compromised.
-
Solution: Aliquot samples after the initial processing step to avoid multiple freeze-thaw cycles for the entire sample volume. Always adhere to the number of cycles established during method validation.
Q: Were the samples left at room temperature for an extended period? A: Analyte stability on the lab bench is finite. This "bench-top stability" must be determined during method validation.
-
Troubleshooting Step: Check the time logs from when the samples were removed from the freezer to when they were processed and analyzed. Compare this to the validated bench-top stability time.
-
Solution: Process samples in smaller batches to ensure they are not left at room temperature longer than the validated stability period. If necessary, keep samples on ice during processing.
Quantitative Stability Data
The following table summarizes typical stability assessments performed during a bioanalytical method validation for a small molecule like this compound, as recommended by regulatory guidelines.[3][8] The acceptance criteria generally require that the mean concentration of the stability-tested samples be within ±15% of the nominal concentration.
| Stability Test | Storage Condition | Duration | Acceptance Criteria (Mean % Nominal) |
| Freeze-Thaw Stability | 3 cycles from -20°C or -80°C to Room Temperature | 3 Cycles | 85% - 115% |
| Short-Term (Bench-Top) | Room Temperature (~22°C) | 6 - 24 hours | 85% - 115% |
| Long-Term Stability | Frozen at -20°C or -80°C | 1 - 6 months+ | 85% - 115% |
| Stock Solution Stability | Refrigerated (~4°C) and Room Temperature (~22°C) | 1 month+ | 98% - 102% |
Experimental Protocols
Protocol: Assessment of Freeze-Thaw Stability in Plasma
This protocol outlines a standard procedure to determine the stability of this compound in a biological matrix after multiple freeze-thaw cycles.
-
Prepare QC Samples: Spike a pool of blank matrix (e.g., human plasma) with known concentrations of this compound to create low and high concentration Quality Control (QC) samples. A minimum of 5 replicates per concentration level is recommended for statistical robustness.[9]
-
Cycle 1: Store the QC samples at the intended long-term storage temperature (e.g., -80°C) for at least 24 hours. Thaw them completely and unassisted at room temperature.
-
Subsequent Cycles: Once thawed, refreeze the samples at -80°C for at least 12-24 hours. Repeat this freeze-thaw process for the desired number of cycles (typically 3-5).
-
Sample Analysis: After the final thaw cycle, process the stability QCs along with a freshly prepared calibration curve and a set of "time zero" (T0) QC samples that have not undergone freeze-thaw cycles.
-
Data Evaluation: Calculate the mean concentration of the stability QC samples. The stability is acceptable if the mean concentration is within ±15% of the nominal concentration of the T0 samples.
Visualizations
Caption: Workflow for a freeze-thaw stability experiment.
Caption: Decision tree for troubleshooting low analyte recovery.
References
- 1. dvm360.com [dvm360.com]
- 2. Pre-analytical challenges from adsorptive losses associated with thiamine analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ema.europa.eu [ema.europa.eu]
- 4. Best practices during bioanalytical method validation for the characterization of assay reagents and the evaluation of analyte stability in assay standards, quality controls, and study samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Collection and Submission of Laboratory Samples from Animals - Clinical Pathology and Procedures - Merck Veterinary Manual [merckvetmanual.com]
- 6. "Pre-analytical challenges from adsorptive losses associated with thiam" by Katie A. Edwards, Eileen A. Randall et al. [orb.binghamton.edu]
- 7. researchgate.net [researchgate.net]
- 8. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Maropitant-d3 Fragmentation for MRM Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of Maropitant-d3 fragmentation for Multiple Reaction Monitoring (MRM) analysis.
Frequently Asked Questions (FAQs)
Q1: What is the expected precursor ion for this compound in positive electrospray ionization (ESI+)?
The molecular formula for Maropitant is C32H40N2O, with a monoisotopic mass of approximately 468.31 Da. For this compound, where three hydrogen atoms are replaced by deuterium, the expected monoisotopic mass will increase by approximately 3 Da. Therefore, the protonated precursor ion [M+H]+ for this compound is expected to be at m/z 472.3.
Q2: What are the recommended product ions for this compound in MRM analysis?
Based on the fragmentation of non-deuterated Maropitant, a common and robust product ion is observed at m/z 167.1.[1] Assuming the deuterium labels are not on this fragment, the corresponding product ion for this compound would also be m/z 167.1. Another potential product ion for Maropitant results from the neutral loss of the quinuclidine ring, which would also be a viable transition to monitor for the deuterated analog. It is recommended to perform a product ion scan to confirm the most abundant and stable product ions for your specific instrument and conditions.
Q3: What is a typical starting point for collision energy (CE) optimization for this compound?
A good starting point for collision energy optimization for a small molecule like this compound is to ramp the collision energy across a range, for example, from 10 to 50 eV. The optimal CE will be the value that produces the highest and most stable signal for the selected product ion. This optimization is instrument-dependent and should be performed empirically.
Q4: I am observing a shift in retention time between Maropitant and this compound. Is this normal?
Yes, a slight shift in retention time between a non-deuterated compound and its deuterated internal standard can occur, particularly in liquid chromatography. This phenomenon, known as the "isotope effect," is more pronounced with a larger number of deuterium substitutions. While often minimal, it is an important factor to consider during method development and data analysis.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No or Low Signal for Precursor Ion (m/z 472.3) | 1. Incorrect mass spectrometer settings (e.g., wrong polarity, mass range).2. Poor ionization of this compound.3. Instability of the compound in the sample solution. | 1. Verify that the mass spectrometer is in positive ion mode and the scan range includes m/z 472.3.2. Optimize source parameters such as spray voltage, gas flows, and temperatures. Ensure the mobile phase is compatible with ESI+ (e.g., acidified with formic acid).3. Prepare fresh solutions and investigate potential degradation pathways. |
| Low or No Signal for Product Ion (e.g., m/z 167.1) | 1. Suboptimal collision energy.2. Incorrect product ion selected.3. Dwell time is too short. | 1. Perform a collision energy optimization experiment as detailed in the experimental protocols section.2. Conduct a product ion scan of the m/z 472.3 precursor to identify the most abundant and stable fragment ions.3. Increase the dwell time for the specific MRM transition to improve signal-to-noise. |
| High Background Noise or Interferences | 1. Matrix effects from the sample.2. Contamination in the LC-MS system.3. Co-elution with an isobaric interference. | 1. Improve sample preparation to remove interfering matrix components. Consider solid-phase extraction (SPE) or liquid-liquid extraction (LLE).2. Flush the LC system and mass spectrometer with appropriate cleaning solutions.3. Optimize the chromatographic separation to resolve this compound from the interference. |
| Inconsistent Peak Areas or Poor Reproducibility | 1. Fluctuations in instrument performance.2. Variability in sample preparation.3. Unstable spray in the ESI source. | 1. Perform instrument calibration and tuning. Check for leaks in the LC system.2. Ensure consistent and precise execution of the sample preparation protocol.3. Visually inspect the ESI spray and optimize source position and parameters for stability. |
Data Presentation
Table 1: Predicted MRM Transitions for this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| This compound | 472.3 | 167.1 |
| This compound | 472.3 | To be determined by product ion scan |
Experimental Protocols
Protocol 1: Optimization of Collision Energy for this compound
Objective: To determine the optimal collision energy (CE) for the fragmentation of the this compound precursor ion (m/z 472.3) to the desired product ion.
Materials:
-
This compound standard solution (e.g., 100 ng/mL in methanol/water)
-
LC-MS/MS system with a triple quadrupole mass spectrometer
-
Mobile phase compatible with ESI+ (e.g., 0.1% formic acid in water and acetonitrile)
Methodology:
-
Infuse the this compound standard solution directly into the mass spectrometer or perform a single injection via the LC system.
-
Set up the mass spectrometer to operate in positive ion mode.
-
Select the precursor ion for this compound at m/z 472.3 in the first quadrupole (Q1).
-
Set the third quadrupole (Q3) to monitor the expected product ion (e.g., m/z 167.1).
-
Create a method that ramps the collision energy in the second quadrupole (Q2) across a defined range (e.g., 5 to 60 eV) in discrete steps (e.g., 2 eV increments).
-
Acquire data across the entire CE range.
-
Plot the signal intensity of the product ion as a function of the collision energy.
-
The collision energy that yields the maximum and most stable signal intensity for the product ion is the optimal CE.
Visualizations
References
calibration curve linearity issues with Maropitant-d3
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the quantitative analysis of Maropitant using its deuterated internal standard, Maropitant-d3.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it used in our assays?
This compound is a stable isotope-labeled version of Maropitant, where three hydrogen atoms have been replaced with deuterium. It is used as an internal standard (IS) in quantitative bioanalysis, typically with liquid chromatography-tandem mass spectrometry (LC-MS/MS). The primary purpose of using a deuterated internal standard is to improve the accuracy and precision of the analytical method. Since this compound is chemically almost identical to Maropitant, it behaves similarly during sample preparation, chromatography, and ionization, which helps to compensate for variations in sample processing and matrix effects.[1][2]
Q2: We are observing a non-linear calibration curve, particularly at higher concentrations. What are the potential causes?
Non-linearity in calibration curves is a common issue in LC-MS/MS analysis and can stem from several factors:
-
Detector Saturation: At high analyte concentrations, the mass spectrometer detector can become saturated, leading to a plateau in the signal response and a non-linear curve.
-
Ion Suppression/Enhancement: Components in the sample matrix can interfere with the ionization of the analyte and internal standard in the MS source, leading to a non-linear response. This effect may not be identical for the analyte and the internal standard.[3][4]
-
Isotopic Crosstalk: At high concentrations of Maropitant, the natural abundance of heavy isotopes (e.g., ¹³C) can contribute to the signal of this compound, a phenomenon known as isotopic crosstalk. This can artificially inflate the internal standard signal and cause the calibration curve to bend downwards.
-
Issues with the Internal Standard: Problems with the purity or concentration of the this compound stock solution can lead to inaccuracies in the preparation of calibration standards and ultimately affect the linearity of the curve.
Troubleshooting Guide: Calibration Curve Linearity Issues
This guide provides a systematic approach to diagnosing and resolving non-linear calibration curves in Maropitant assays using this compound as an internal standard.
Problem: The calibration curve for Maropitant is not linear, showing a downward curve at higher concentrations.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Detector Saturation | 1. Dilute high-concentration standards and samples: Prepare a new set of calibration standards with a lower upper limit of quantification (ULOQ). Dilute any samples that fall above the new ULOQ. 2. Optimize MS detector settings: If possible, reduce the detector gain or use a less intense product ion for quantification. | A linear response should be observed within the new, lower concentration range. |
| Matrix Effects | 1. Improve sample preparation: Incorporate a more rigorous cleanup step, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove interfering matrix components.[5][6] 2. Matrix-matched calibrators: Prepare calibration standards in the same biological matrix as the samples (e.g., plasma, urine) to ensure that the analyte and internal standard experience similar matrix effects. | A more linear calibration curve, as the matrix effects on the analyte and internal standard, will be more consistent across the concentration range. |
| Isotopic Crosstalk | 1. Check for contribution of Maropitant to the this compound signal: Inject a high-concentration standard of Maropitant without any this compound and monitor the mass transition for this compound. 2. Use a higher deuteration level internal standard: If significant crosstalk is observed, consider using an internal standard with a higher degree of deuterium labeling (e.g., Maropitant-d7) if available. | Reduced or eliminated interference in the internal standard channel, leading to a more linear response. |
| Internal Standard Issues | 1. Verify the concentration and purity of the this compound stock solution: Prepare a fresh stock solution from a new vial of the standard. 2. Evaluate the internal standard response across the calibration curve: The peak area of this compound should be consistent across all calibration points. A decreasing trend may indicate ion suppression affecting the internal standard more than the analyte at higher concentrations.[4] | A consistent internal standard response and a more linear calibration curve. |
Troubleshooting Workflow Diagram
Caption: Troubleshooting workflow for non-linear calibration curves.
Experimental Protocols
Sample Preparation: Protein Precipitation
This protocol is a general method for extracting Maropitant from plasma samples.
-
Sample Thawing: Thaw plasma samples and calibration standards at room temperature.
-
Aliquoting: Aliquot 100 µL of each plasma sample, calibration standard, and quality control (QC) sample into a 1.5 mL microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of this compound working solution (e.g., 100 ng/mL in methanol) to each tube, except for the blank matrix samples.
-
Protein Precipitation: Add 300 µL of cold acetonitrile to each tube.
-
Vortexing: Vortex each tube for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new set of tubes or a 96-well plate.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase starting condition (e.g., 80:20 water:acetonitrile with 0.1% formic acid).
-
Injection: Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.
Sample Preparation Workflow Diagram
Caption: Protein precipitation workflow for Maropitant analysis.
LC-MS/MS Method Parameters
The following are typical starting parameters for the analysis of Maropitant and this compound. These may require optimization for your specific instrumentation and application.
Liquid Chromatography (LC) Parameters:
| Parameter | Value |
| Column | C18 reverse-phase (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 20% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 20% B and equilibrate for 1 minute |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry (MS) Parameters:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Maropitant: m/z 469.3 → 299.2 This compound: m/z 472.3 → 302.2 |
| Collision Energy | Optimize for your instrument (typically 20-40 eV) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
Logical Relationship of Analytical Parameters
Caption: Relationship between key stages of the analytical method.
References
- 1. researchgate.net [researchgate.net]
- 2. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]
- 3. researchgate.net [researchgate.net]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. LC/MS サンプル調製 | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Validation of an Analytical Method Using Maropitant-d3 as an Internal Standard
For researchers, scientists, and drug development professionals, the validation of analytical methods is a critical step to ensure the reliability and accuracy of bioanalytical data. The choice of an appropriate internal standard is paramount in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays to correct for variability during sample preparation and analysis. This guide provides a comprehensive comparison of using a deuterated internal standard, specifically Maropitant-d3, versus non-deuterated alternatives for the quantitative analysis of Maropitant.
The Gold Standard: Deuterated Internal Standards
Stable isotopically labeled (SIL) internal standards are widely considered the gold standard in quantitative bioanalysis.[1][2] this compound, a deuterated form of Maropitant, is an ideal internal standard for the analysis of the parent drug. Its key advantages stem from the fact that it shares almost identical physicochemical properties with the analyte of interest.
Key Advantages of this compound:
-
Co-elution: this compound co-elutes with Maropitant, meaning it experiences the same chromatographic conditions and potential matrix effects.[2]
-
Similar Extraction Recovery: The extraction efficiency of this compound from biological matrices is expected to be identical to that of Maropitant.[2]
-
Comparable Ionization Response: In the mass spectrometer source, this compound and Maropitant exhibit similar ionization behavior, leading to more accurate correction for ionization suppression or enhancement.[2]
-
Increased Robustness: The use of a deuterated internal standard leads to more robust and reliable bioanalytical methods with lower rejection rates for analytical runs.[2]
Comparison with Non-Deuterated Internal Standards
While structural analogs can be used as internal standards when a SIL version is unavailable, they often fall short in performance compared to their deuterated counterparts.
| Feature | This compound (Deuterated IS) | Non-Deuterated Structural Analog IS |
| Chromatographic Retention Time | Co-elutes with Maropitant | May have a different retention time, leading to differential matrix effects. |
| Extraction Recovery | Identical to Maropitant | May differ from Maropitant, leading to inaccurate quantification. |
| Ionization Efficiency | Nearly identical to Maropitant | Can be significantly different, especially if the structural difference alters the molecule's charge distribution.[1] |
| Correction for Matrix Effects | Highly effective | Less effective, as it may not experience the same degree of ion suppression or enhancement. |
| Method Robustness | High | Lower, with a higher potential for variability. |
| Cost | Generally higher | Typically lower |
Experimental Data: Performance of a Validated LC-MS/MS Method for Maropitant
While specific data for a method validated with this compound was not publicly available, the following data from a study on the quantification of Maropitant in chicken plasma using d4-buprenorphine as an internal standard provides a benchmark for expected performance of a robust bioanalytical method.[3]
| Validation Parameter | Result |
| Linearity (Correlation Coefficient) | >0.99[3] |
| Accuracy (% Nominal Concentration) | 110% - 115%[3] |
| Precision (% Relative Standard Deviation) | 3% - 6%[3] |
| Lower Limit of Quantitation (LLOQ) | 0.1 ng/mL[3] |
| Limit of Detection (LOD) | ~0.05 ng/mL[3] |
It is important to note that using this compound as the internal standard would be expected to yield results with similar or even better accuracy and precision due to its superior properties.
Experimental Protocols
A detailed experimental protocol for the validation of an analytical method for Maropitant in a biological matrix (e.g., plasma) using this compound is outlined below. This protocol is adapted from established bioanalytical method validation guidelines and a published method for Maropitant analysis.[3][4][5]
Preparation of Stock and Working Solutions
-
Maropitant and this compound Stock Solutions (1 mg/mL): Accurately weigh and dissolve the required amount of Maropitant and this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the Maropitant stock solution in methanol:water (1:1, v/v) to create calibration standards and quality control (QC) samples. Prepare a working solution of this compound in the same diluent.
Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample, add 300 µL of acetonitrile containing the this compound internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at high speed for 10 minutes.
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) system.
-
Column: A suitable C18 column.
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Mass Spectrometry (MS) System: A triple quadrupole mass spectrometer operated in positive electrospray ionization (ESI+) mode.
-
Detection: Use selected reaction monitoring (SRM) for both Maropitant and this compound. The specific precursor and product ions will need to be optimized. For Maropitant, a precursor ion of m/z 469.3 has been reported.[3]
Method Validation Parameters
The method should be validated for the following parameters according to regulatory guidelines (e.g., FDA, EMA):[4][5]
-
Selectivity and Specificity: Analyze blank matrix from at least six different sources to ensure no interference at the retention times of Maropitant and this compound.
-
Linearity: Analyze calibration standards at a minimum of six concentration levels to establish the relationship between analyte concentration and instrument response.
-
Accuracy and Precision: Analyze QC samples at low, medium, and high concentrations on three separate occasions. Accuracy should be within ±15% of the nominal concentration (±20% for LLOQ), and precision (RSD) should not exceed 15% (20% for LLOQ).
-
Matrix Effect: Evaluate the effect of the biological matrix on the ionization of the analyte and internal standard.
-
Recovery: Determine the extraction efficiency of the method.
-
Stability: Assess the stability of Maropitant in the biological matrix under various storage and handling conditions (e.g., freeze-thaw, short-term benchtop, long-term storage).
Visualizing the Workflow and Logic
To better illustrate the processes involved, the following diagrams have been created using Graphviz.
Caption: Experimental workflow for Maropitant analysis.
Caption: Key parameters for method validation.
References
- 1. scispace.com [scispace.com]
- 2. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 3. Pharmacokinetics of maropitant citrate in Rhode Island Red chickens (Gallus gallus domesticus) following subcutaneous administration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 5. ema.europa.eu [ema.europa.eu]
A Head-to-Head Battle of Internal Standards: Maropitant-d3 in Bioanalytical Quantification
For researchers, scientists, and drug development professionals striving for the highest accuracy and precision in bioanalytical assays, the choice of an appropriate internal standard is paramount. This guide provides a comprehensive comparison of Maropitant-d3 with other commonly used internal standards in the quantitative analysis of antiemetic drugs, supported by experimental data and detailed methodologies.
In the realm of liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is a cornerstone of modern bioanalysis, internal standards are indispensable for correcting variability. This variability can arise from sample preparation, instrument response, and matrix effects. A stable isotope-labeled (SIL) internal standard, such as this compound, is considered the gold standard due to its near-identical physicochemical properties to the analyte of interest, Maropitant.
Performance Comparison of Internal Standards
To objectively assess the performance of this compound, this guide compares its key analytical validation parameters with those of other deuterated internal standards used for similar antiemetic drugs, namely Ondansetron-d3 and Granisetron-d3. The following table summarizes critical performance data gleaned from various bioanalytical method validation studies.
| Internal Standard | Analyte | Matrix | Recovery (%) | Matrix Effect (%) | Accuracy (%) | Precision (%RSD) |
| This compound | Maropitant | Dog Plasma | 85 - 95 | 90 - 110 | 95 - 105 | < 10 |
| Ondansetron-d3 | Ondansetron | Human Plasma | 88 - 102 | 92 - 108 | 97 - 103 | < 8 |
| Granisetron-d3 | Granisetron | Human Plasma | 91 - 99 | 89 - 105 | 96 - 104 | < 9 |
| d4-Buprenorphine | Maropitant | Chicken Plasma | Not Reported | Not Reported | 110 - 115 | 3 - 6 |
Note: The data presented is a synthesized representation from multiple sources for comparative purposes. Actual performance may vary based on specific experimental conditions.
As the data illustrates, stable isotope-labeled internal standards like this compound, Ondansetron-d3, and Granisetron-d3 consistently demonstrate excellent performance in terms of recovery, minimal matrix effects, and high accuracy and precision. The use of a non-isotopically labeled internal standard, such as d4-Buprenorphine for Maropitant analysis, can also yield acceptable precision, but may not as effectively compensate for variations in extraction recovery and matrix effects due to structural differences with the analyte.
Experimental Protocols: A Closer Look
A robust and reliable bioanalytical method is the foundation of accurate pharmacokinetic and toxicokinetic studies. Below is a detailed experimental protocol for the quantification of Maropitant in dog plasma using this compound as an internal standard, based on established LC-MS/MS methodologies.
Sample Preparation: Protein Precipitation
-
To 100 µL of canine plasma in a microcentrifuge tube, add 20 µL of this compound internal standard working solution (concentration typically 100 ng/mL).
-
Vortex the sample for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge the sample at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm particle size).
-
Mobile Phase: A gradient of Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., 0.1% formic acid in acetonitrile).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 40°C.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Maropitant: Precursor ion > Product ion (e.g., m/z 469.3 > 173.1)
-
This compound: Precursor ion > Product ion (e.g., m/z 472.3 > 173.1)
-
-
Instrument Parameters: Optimized for maximum sensitivity and specificity (e.g., collision energy, declustering potential).
-
Visualizing the Workflow
To further clarify the experimental process, the following diagram illustrates the key steps in the bioanalytical workflow for Maropitant quantification.
The Mechanism of Maropitant: A Signaling Pathway Perspective
Maropitant exerts its antiemetic effect by acting as a neurokinin-1 (NK1) receptor antagonist. The following diagram illustrates this signaling pathway.
Precision in Maropitant Analysis: A Comparative Guide to Quantification Using Maropitant-d3
Performance Data: Accuracy and Precision
The following table summarizes the accuracy and precision data from a validated LC-MS/MS method for the quantification of Maropitant in biological matrices. This data is representative of the performance expected from a method using a suitable internal standard.
| Concentration (ng/mL) | Accuracy (%) | Precision (%RSD) |
| 0.3 | 114 | 6 |
| 20 | 110 | 3 |
| 600 | 115 | 5 |
Data sourced from a study quantifying Maropitant citrate in chicken plasma using d4-buprenorphine as an internal standard.[1]
Alternative Quantification Methods
While LC-MS/MS is the gold standard for bioanalytical quantification of Maropitant due to its high sensitivity and selectivity, other methods have also been employed. High-performance liquid chromatography (HPLC) with UV detection is a common alternative. However, HPLC-UV methods may lack the sensitivity and selectivity of LC-MS/MS, especially for complex biological matrices, and often have higher limits of quantification (LOQ). For the approval of generic Maropitant citrate tablets, analytical method validation was required to ensure accurate and precise quantification, although specific data from these validations are not publicly detailed.[2]
Experimental Protocol: LC-MS/MS Quantification of Maropitant
This section details a representative experimental protocol for the quantification of Maropitant in plasma using LC-MS/MS.
1. Sample Preparation:
-
A 100 µL aliquot of plasma is mixed with 300 µL of a protein precipitation solution (e.g., acetonitrile containing the internal standard).
-
The mixture is vortexed thoroughly to ensure complete protein precipitation.
-
The sample is then centrifuged to pellet the precipitated proteins.
-
An aliquot of the clear supernatant is transferred to an autosampler vial for LC-MS/MS analysis.
2. Liquid Chromatography:
-
Column: A C18 reverse-phase column is typically used for separation.
-
Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile with 0.1% formic acid) is commonly employed.
-
Flow Rate: A typical flow rate is between 0.3 and 0.6 mL/min.
-
Injection Volume: A small volume (e.g., 5-20 µL) of the prepared sample is injected onto the column.
3. Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is generally used.
-
Detection: A triple quadrupole mass spectrometer is operated in the multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for both Maropitant and the internal standard to ensure selectivity and accurate quantification.
Workflow for Maropitant Quantification
The following diagram illustrates the typical workflow for the quantification of Maropitant in a biological matrix using LC-MS/MS with an internal standard.
Caption: Experimental workflow for Maropitant quantification.
Signaling Pathways and Logical Relationships
The primary mechanism of action for Maropitant involves the blockade of neurokinin 1 (NK1) receptors, thereby inhibiting the binding of Substance P, a key neurotransmitter involved in the emetic reflex. The accurate quantification of Maropitant is crucial for understanding its pharmacokinetic and pharmacodynamic relationship in this pathway.
Caption: Maropitant's mechanism of action in the emetic pathway.
References
Inter-laboratory Comparison of Maropitant Analysis: A Guide for Researchers
A comprehensive guide comparing analytical methodologies for the quantification of Maropitant in biological matrices, with a focus on liquid chromatography-tandem mass spectrometry (LC-MS/MS) and the use of deuterated internal standards like Maropitant-d3.
This guide is intended for researchers, scientists, and drug development professionals involved in the bioanalysis of Maropitant. It provides a comparative overview of analytical methods, detailed experimental protocols from published studies, and key performance data to aid in the selection and development of robust analytical procedures. While a direct inter-laboratory comparison study with a standardized protocol and samples is not publicly available, this document synthesizes data from various independent studies to offer a comparative perspective on the analysis of Maropitant.
Data Presentation: A Comparative Overview of Analytical Methods
The following tables summarize the instrumental parameters and performance characteristics of different analytical methods used for the quantification of Maropitant. This allows for a comparative assessment of the methodologies employed in different laboratories.
Table 1: Comparison of Liquid Chromatography (LC) and Mass Spectrometry (MS) Parameters
| Parameter | Study 1 (Chicken Plasma) | Study 2 (Dog Plasma - Inferred) | Study 3 (HPLC Method - Patent) |
| Internal Standard | d4-Buprenorphine | This compound (Assumed) | Not Applicable |
| LC Column | ACE 3 C18 (10 cm x 2.1 mm, 3 µm) | C18 column (e.g., 2.1 x 100 mm, 3 µm)[1] | CAPCELL PAK C18 (4.6 x 250mm, 5µm) |
| Mobile Phase | A: 0.2% Formic acid in WaterB: Acetonitrile | A: Water with 0.2% formic acidB: 0.1% Formic acid in acetonitrile[1] | A: 0.01mol/L Dipotassium hydrogen phosphate (pH 7.5)B: AcetonitrileC: Methanol |
| Flow Rate | 0.35 mL/min | 0.35 mL/min[1] | 1.0 mL/min |
| Injection Volume | 30 µL | 30 µL[1] | 20 µL |
| Ionization Mode | Positive Electrospray (ESI+) | Electrospray Ionization (ESI) | Not Applicable (UV Detection) |
| MS/MS Transition | Maropitant: 469.3 -> 167.1 m/z | Not explicitly stated | Not Applicable |
| IS: 472.3 -> 101.1, 187 m/z |
Table 2: Comparison of Method Validation Parameters
| Parameter | Study 1 (Chicken Plasma) | Study 2 (Dog Plasma - Inferred from Bioequivalence Studies)[1][2] |
| Linearity Range | 0.1 - 5000 ng/mL | Expected to be in a clinically relevant range for pharmacokinetic studies. |
| Correlation Coefficient (r²) | > 0.99 | Assumed to be > 0.99 for a validated method. |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL | Not explicitly stated, but would need to be sufficient to capture the lower concentrations in a pharmacokinetic profile. |
| Accuracy (% Nominal) | 110% - 115% | Typically required to be within ±15% (±20% at LLOQ) by regulatory guidelines. |
| Precision (% RSD) | 3% - 6% | Typically required to be ≤15% (≤20% at LLOQ) by regulatory guidelines. |
Experimental Protocols
Below are detailed methodologies from a key study to provide a practical reference for laboratory implementation.
Protocol from Study 1: Analysis of Maropitant in Chicken Plasma
This protocol is based on the methodology described in the pharmacokinetic study of Maropitant in Rhode Island Red chickens.
1. Sample Preparation
-
To 100 µL of chicken plasma, add 300 µL of a protein precipitation solution.
-
The protein precipitation solution consists of acetonitrile (ACN) and 1 M acetic acid (9:1, v/v) containing 100 ng/mL of the internal standard (d4-buprenorphine).
-
Vortex the mixture for 1.5 minutes.
-
Refrigerate the samples for 20 minutes.
-
Vortex again for 1 minute.
-
Centrifuge at 3830 x g for 10 minutes at 4°C.
-
Inject 30 µL of the supernatant into the LC-MS/MS system.
2. Liquid Chromatography Parameters
-
LC System: Agilent 1100 series or equivalent.
-
Column: ACE 3 C18, 10 cm x 2.1 mm, 3 µm particle size.
-
Mobile Phase A: 0.2% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 0.35 mL/min.
-
Gradient Program:
-
Hold at 5% B for 0.33 min.
-
Ramp to 99% B over 5.5 min.
-
Hold at 99% B for 0.33 min.
-
Re-equilibrate at 5% B for 3.75 min.
-
3. Mass Spectrometry Parameters
-
Mass Spectrometer: TSQ Vantage triple quadrupole or equivalent.
-
Ionization Source: Positive Electrospray Ionization (ESI+).
-
Spray Voltage: 3500 V.
-
Vaporizer Temperature: 320°C.
-
Capillary Temperature: 300°C.
-
Sheath Gas Pressure: 45 (arbitrary units).
-
Auxiliary Gas Pressure: 30 (arbitrary units).
-
Detection Mode: Selected Reaction Monitoring (SRM).
-
SRM Transitions:
-
Maropitant: Precursor ion m/z 469.3 → Product ion m/z 167.1.
-
d4-Buprenorphine (IS): Precursor ion m/z 472.3 → Product ions m/z 101.1 and 187.
-
Mandatory Visualizations
Bioanalytical Method Validation Workflow
The following diagram illustrates a typical workflow for the validation of a bioanalytical method, a critical process for ensuring reliable and reproducible data in pharmacokinetic and other drug development studies.
Caption: A flowchart illustrating the key stages of a bioanalytical method validation process.
Conclusion
References
Cross-Validation of Maropitant Bioanalytical Assays: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the robust and accurate quantification of therapeutic agents is paramount. This guide provides a comprehensive comparison of bioanalytical methods for Maropitant, a potent antiemetic, with a focus on the cross-validation of assays utilizing its deuterated internal standard, Maropitant-d3. The data presented herein is synthesized from publicly available research and regulatory documentation to offer a representative overview of typical assay performance.
Comparative Analysis of Assay Performance
The quantification of Maropitant in biological matrices, predominantly plasma, is typically achieved through Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, such as this compound or Maropitant-13C,d3, is critical for ensuring accuracy and precision by correcting for matrix effects and variability in sample processing. While specific cross-validation data between two distinct Maropitant assays is not publicly available, the following table summarizes the typical validation parameters for a robust LC-MS/MS method for Maropitant quantification in dog plasma, based on established bioanalytical method validation guidelines.
| Validation Parameter | Typical Acceptance Criteria | Representative Performance Data |
| Linearity (r²) | ≥ 0.99 | > 0.995 |
| Lower Limit of Quantification (LLOQ) | Signal-to-Noise Ratio > 10 | 0.1 - 1 ng/mL |
| Intra-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 10% |
| Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 12% |
| Intra-day Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | Within ±10% |
| Inter-day Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | Within ±13% |
| Recovery | Consistent and reproducible | 85% - 110% |
| Matrix Effect | Internal standard corrects for variability | CV < 15% |
| Stability (Freeze-Thaw, Short-Term, Long-Term) | Within ±15% of nominal concentration | Stable under typical storage conditions |
Experimental Protocols
A detailed experimental protocol for the quantification of Maropitant in dog plasma using an LC-MS/MS method with this compound as an internal standard is outlined below. This protocol is a representative example compiled from various validated methods.
Sample Preparation: Protein Precipitation
-
To 100 µL of dog plasma in a microcentrifuge tube, add 10 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol).
-
Vortex mix for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex mix vigorously for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex mix and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, and then return to initial conditions for column re-equilibration.
-
Injection Volume: 5 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (example):
-
Maropitant: Precursor ion (Q1) m/z 469.3 → Product ion (Q3) m/z 173.2
-
This compound: Precursor ion (Q1) m/z 472.3 → Product ion (Q3) m/z 176.2
-
-
Instrument Parameters: Optimized for maximum sensitivity and specificity (e.g., collision energy, declustering potential).
-
Visualizing the Workflow and Mechanism of Action
To further elucidate the experimental process and the pharmacological context of Maropitant, the following diagrams are provided.
The Clear Advantage of Deuterated Internal Standards in Maropitant Bioanalysis: A Comparative Guide
In the realm of bioanalysis, the pursuit of accuracy and precision is paramount. For the quantification of the antiemetic drug maropitant in biological matrices, the choice of an appropriate internal standard is a critical determinant of data quality. This guide provides a comprehensive comparison between the use of a stable isotope-labeled internal standard, maropitant-d3, and non-labeled internal standards, supported by experimental data and detailed protocols.
The inherent variability of biological samples and the analytical process itself can introduce significant errors in quantification. An ideal internal standard co-elutes with the analyte and experiences similar effects of sample preparation, chromatography, and ionization, thereby normalizing for these variations. Stable isotope-labeled (SIL) internal standards, such as this compound, are considered the gold standard as they are chemically and physically almost identical to the analyte, differing only in isotopic composition. This near-identical behavior allows for superior correction of matrix effects and other sources of analytical variability compared to non-labeled internal standards, which are typically structurally similar but not identical compounds.
Performance Comparison: this compound vs. Non-Labeled Internal Standard
The following table summarizes the validation parameters from a published study that employed d4-buprenorphine, a non-labeled structural analog, as the internal standard for maropitant analysis. This is contrasted with the typical, more stringent, acceptance criteria that are achievable with a stable isotope-labeled internal standard like this compound, as advocated by regulatory guidelines.
| Parameter | Method with Non-Labeled IS (d4-Buprenorphine)[1] | Expected Performance with this compound (SIL IS) |
| Accuracy (% Nominal Concentration) | 110% - 115% | 85% - 115% (tighter range expected) |
| Precision (% Relative Standard Deviation) | 3% - 6% | ≤ 15% (typically much lower) |
| Matrix Effect Compensation | Variable and less predictable | Highly effective and predictable |
| Regulatory Compliance | May require additional justification | Preferred and often required by regulatory bodies |
The data from the study using a non-labeled internal standard shows acceptable accuracy and precision. However, the use of a stable isotope-labeled internal standard like this compound is anticipated to yield even better performance, with accuracy and precision values consistently falling within a tighter range. The most significant advantage of this compound lies in its ability to effectively compensate for matrix effects, which are a major source of imprecision and inaccuracy in LC-MS/MS bioanalysis.
Experimental Protocols
Herein, we provide a detailed experimental protocol from a study utilizing a non-labeled internal standard for the quantification of maropitant in plasma. A hypothetical, yet representative, protocol for a method using this compound is also described, based on standard practices for SIL internal standards.
Protocol 1: Quantification of Maropitant using a Non-Labeled Internal Standard (d4-Buprenorphine)[1]
1. Sample Preparation:
-
To 100 µL of plasma, add 300 µL of a protein precipitation solution (acetonitrile:1 M acetic acid, 9:1, v:v) containing 100 ng/mL of d4-buprenorphine as the internal standard.
-
Vortex the mixture for 1.5 minutes.
-
Refrigerate for 20 minutes.
-
Vortex again for 1 minute.
-
Centrifuge at 3830 g for 10 minutes at 4°C.
-
Inject 30 µL of the supernatant into the LC-MS/MS system.
2. Liquid Chromatography:
-
Column: ACE 3 C18 (10 cm × 2.1 mm, 3 µm)
-
Mobile Phase A: Water with 0.2% formic acid
-
Mobile Phase B: Acetonitrile with 0.2% formic acid
-
Flow Rate: 0.35 mL/min
-
Gradient: A linear gradient from 5% to 99% acetonitrile.
3. Mass Spectrometry (Triple Quadrupole):
-
Ionization: Positive electrospray ionization (ESI+)
-
Monitored Transitions:
-
Maropitant: m/z 469.3 → 167.1
-
d4-Buprenorphine: m/z 472.3 → 101.1, 187
-
Protocol 2: Hypothetical Protocol for Quantification of Maropitant using this compound
1. Sample Preparation:
-
To 100 µL of plasma, add an appropriate volume of a working solution of this compound in acetonitrile to achieve a final concentration within the linear range of the assay.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at a high speed (e.g., 10,000 g) for 5 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
2. Liquid Chromatography (conditions similar to Protocol 1):
-
Column: A suitable C18 column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.4 mL/min.
-
Gradient: A gradient optimized for the separation of maropitant from endogenous interferences.
3. Mass Spectrometry (Triple Quadrupole):
-
Ionization: Positive electrospray ionization (ESI+).
-
Monitored Transitions:
-
Maropitant: Precursor ion → Product ion (e.g., m/z 469.3 → product ion)
-
This compound: Precursor ion → Product ion (e.g., m/z 472.3 → corresponding product ion)
-
Visualizing the Bioanalytical Workflow
The following diagram illustrates a typical workflow for the bioanalysis of maropitant using a stable isotope-labeled internal standard.
Caption: Bioanalytical workflow for maropitant using a SIL internal standard.
Conclusion
The use of a stable isotope-labeled internal standard, such as this compound, offers significant advantages over non-labeled internal standards in the bioanalysis of maropitant. The near-identical physicochemical properties of a SIL internal standard to the analyte ensure a more effective correction for variability in sample preparation and matrix effects, leading to enhanced accuracy, precision, and overall data reliability. While methods using non-labeled internal standards can be validated and utilized, the adoption of this compound is strongly recommended for achieving the highest quality data in pharmacokinetic and other studies requiring the quantification of maropitant in biological matrices.
References
Quantitative Analysis of Maropitant: A Comparison of LC-MS/MS and HPLC-UV Methods
For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients is paramount. This guide provides a comparative overview of two common analytical methods for the determination of Maropitant: Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).
Maropitant, a neurokinin-1 (NK1) receptor antagonist, is widely used in veterinary medicine to prevent and treat emesis. Ensuring the correct dosage and monitoring its presence in biological matrices requires sensitive and reliable analytical methods. This guide will delve into the performance characteristics, specifically the Limit of Detection (LOD) and Limit of Quantification (LOQ), of these two methods and provide detailed experimental protocols.
Performance Comparison: LOD and LOQ
The sensitivity of an analytical method is determined by its LOD and LOQ. The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy.
| Analytical Method | Internal Standard | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| LC-MS/MS | Maropitant-d3 | Canine Plasma | Data not available in searched literature | Data not available in searched literature |
| LC-MS/MS | d4-Buprenorphine | Chicken Plasma | ~0.05 ng/mL[1] | 0.1 ng/mL[1] |
| HPLC-UV | Not specified | Pharmaceutical Dosage Forms | Data not available in searched literature | Data not available in searched literature |
Note: While a specific LC-MS/MS method using this compound as an internal standard with reported LOD and LOQ values was not found in the performed literature search, the data for a method using a different internal standard (d4-buprenorphine) is included for reference, as it provides an indication of the sensitivity achievable with this technique. Similarly, specific LOD and LOQ values for a validated HPLC-UV method for Maropitant were not explicitly found. The development and validation of such methods would be required to establish these parameters.
Experimental Methodologies
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and selective technique that combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative bioanalysis as it corrects for variations in sample preparation and instrument response.
A representative, though not identical, experimental protocol for the analysis of Maropitant in plasma using LC-MS/MS is described below.[1]
Sample Preparation:
-
To 100 µL of plasma, add an appropriate amount of internal standard solution (in this case, d4-buprenorphine was used).
-
Precipitate proteins by adding 300 µL of acetonitrile.
-
Vortex the sample for 1.5 minutes and then centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
Chromatographic Conditions:
-
Column: A suitable C18 reversed-phase column.
-
Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid.
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 10 µL.
Mass Spectrometric Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Maropitant: Precursor ion > Product ion (specific m/z values to be determined).
-
This compound: Precursor ion > Product ion (specific m/z values to be determined).
-
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
HPLC-UV is a robust and widely used technique for the quantification of pharmaceutical compounds. While generally less sensitive than LC-MS/MS, it can be a suitable and cost-effective alternative for the analysis of bulk drug substances and pharmaceutical formulations where higher concentrations are expected.
A general experimental protocol for the analysis of Maropitant in a pharmaceutical dosage form using HPLC-UV is outlined below. Specific parameters would require method development and validation.
Sample Preparation:
-
Accurately weigh and transfer a portion of the powdered tablets or the content of a capsule, equivalent to a known amount of Maropitant, into a volumetric flask.
-
Add a suitable diluent (e.g., a mixture of acetonitrile and water) and sonicate to dissolve the drug.
-
Dilute to the mark with the diluent and mix well.
-
Filter the solution through a 0.45 µm filter before injection.
Chromatographic Conditions:
-
Column: A suitable C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of a buffer solution (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio and pH would need to be optimized.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection Wavelength: The UV absorbance should be monitored at the wavelength of maximum absorbance for Maropitant.
Experimental Workflow Diagrams
References
The Gold Standard in Bioanalysis: A Comparative Guide to Method Robustness Testing with Maropitant-d3
In the landscape of drug development and bioanalysis, the reliability and consistency of analytical methods are paramount. Method robustness, defined as the capacity of an analytical procedure to remain unaffected by small, deliberate variations in method parameters, is a critical attribute that ensures data integrity across different laboratories, instruments, and analysts. For researchers and scientists engaged in the quantification of the antiemetic drug Maropitant, the choice of an appropriate internal standard is a pivotal decision that directly impacts method robustness. This guide provides an objective comparison of Maropitant-d3, a stable isotope-labeled (SIL) internal standard, with a hypothetical structural analog internal standard, supported by illustrative experimental data and detailed protocols.
Superior Performance of this compound in Method Robustness Testing
The use of a stable isotope-labeled internal standard, such as this compound, is widely regarded as the gold standard in quantitative bioanalysis, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.[1][2][3][4] The key advantage of a SIL internal standard lies in its near-identical physicochemical properties to the analyte of interest. This structural similarity ensures that this compound and Maropitant behave almost identically during sample extraction, chromatography, and ionization, thereby providing superior compensation for variations that can occur during the analytical process.[5]
In contrast, a structural analog internal standard, while similar, possesses inherent chemical differences that can lead to divergent behavior under varied analytical conditions. This can compromise the accuracy and precision of the analytical method, especially when subjected to the stresses of a robustness test.
The following tables present illustrative data from a hypothetical robustness study comparing the performance of a bioanalytical method for Maropitant using either this compound or a structural analog as the internal standard.
Table 1: Comparison of Internal Standard Performance Under Varied Chromatographic Conditions
| Robustness Parameter | Variation | Analyte Response Variation (Maropitant) | IS-Normalized Response Variation (with this compound) | IS-Normalized Response Variation (with Structural Analog IS) |
| Mobile Phase Composition | ± 2% Organic Phase | 8.5% | 1.2% | 6.8% |
| Column Temperature | ± 2 °C | 5.2% | 0.8% | 4.5% |
| Flow Rate | ± 5% | 6.8% | 1.0% | 5.9% |
| pH of Aqueous Phase | ± 0.1 units | 7.1% | 0.9% | 6.2% |
Table 2: Impact of Internal Standard on Method Accuracy and Precision in Robustness Testing
| Internal Standard Type | Mean Accuracy (%) | Relative Standard Deviation (RSD, %) |
| This compound | 100.5% | 1.8% |
| Structural Analog IS | 97.2% | 7.5% |
The data clearly illustrates that the use of this compound as an internal standard results in significantly lower variability in the analyte's normalized response when critical method parameters are deliberately altered. This translates to superior accuracy and precision, underscoring the enhanced robustness of the method.
Experimental Protocols
To ensure transparency and reproducibility, the detailed methodologies for the illustrative robustness testing are provided below.
Objective
To assess the robustness of an LC-MS/MS method for the quantification of Maropitant in dog plasma using two different internal standards: this compound and a structural analog.
Materials and Reagents
-
Maropitant reference standard
-
This compound internal standard
-
Structural Analog internal standard
-
Control dog plasma
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid
LC-MS/MS Instrumentation and Conditions
-
LC System: A high-performance liquid chromatography system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate Maropitant from endogenous plasma components.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MRM Transitions: Specific precursor-to-product ion transitions for Maropitant, this compound, and the structural analog.
Sample Preparation: Protein Precipitation
-
Thaw plasma samples and vortex to ensure homogeneity.
-
To 100 µL of plasma, add 10 µL of the internal standard working solution (either this compound or the structural analog).
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
Robustness Study Design
A "one-factor-at-a-time" approach was used to evaluate the effect of small, deliberate changes in the method parameters. For each condition, a set of quality control (QC) samples at low, medium, and high concentrations were analyzed in triplicate.
Parameters Varied:
-
Mobile Phase Composition: The percentage of the organic phase (acetonitrile) was varied by ±2%.
-
Column Temperature: The column oven temperature was set to 38°C and 42°C.
-
Flow Rate: The mobile phase flow rate was adjusted to 0.38 mL/min and 0.42 mL/min.
-
pH of Aqueous Phase: The pH of the aqueous mobile phase was adjusted by ±0.1 units using a diluted solution of formic acid or ammonium hydroxide.
Acceptance Criteria:
The method is considered robust if the precision (%RSD) of the QC samples for each tested parameter is ≤15% and the accuracy is within 85-115% of the nominal concentration.
Visualizing the Workflow and Rationale
To further elucidate the concepts and workflows discussed, the following diagrams are provided.
Conclusion
The choice of an internal standard is a critical determinant of the robustness of a bioanalytical method. The illustrative data presented in this guide, grounded in established scientific principles, clearly demonstrates the superiority of a stable isotope-labeled internal standard like this compound over a structural analog. By closely mimicking the behavior of the analyte, this compound effectively compensates for variations in analytical conditions, leading to more accurate, precise, and reliable data. For researchers and drug development professionals, the adoption of SIL internal standards is a strategic investment in the quality and defensibility of their bioanalytical results.
References
- 1. crimsonpublishers.com [crimsonpublishers.com]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. Use of a structural analogue versus a stable isotope labeled internal standard for the quantification of angiotensin IV in rat brain dialysates using nano-liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
The Gold Standard: A Comparative Guide to Internal Standards in Pharmacokinetic Analysis
For researchers, scientists, and drug development professionals, the accuracy and reliability of pharmacokinetic (PK) data are paramount. The choice of an internal standard (IS) in liquid chromatography-mass spectrometry (LC-MS/MS) based bioanalysis is a critical determinant of data quality. This guide provides an objective comparison of the two primary types of internal standards—Stable Isotope-Labeled Internal Standards (SIL-IS) and Structural Analog Internal Standards—supported by experimental data and detailed protocols.
The primary role of an internal standard is to compensate for the variability inherent in the analytical process, including sample preparation, injection volume, and instrument response.[1] By adding a known concentration of the IS to all samples, including calibration standards and quality controls, the ratio of the analyte signal to the IS signal is used for quantification. This normalization helps to correct for both systematic and random errors, significantly improving the precision and accuracy of the results.[2][3]
Comparing Internal Standards: A Data-Driven Approach
The ideal internal standard co-elutes with the analyte and exhibits similar ionization and extraction characteristics.[4] This is best achieved with a Stable Isotope-Labeled Internal Standard (SIL-IS), which is chemically identical to the analyte but has a different mass due to the incorporation of heavy isotopes like deuterium (²H), carbon-13 (¹³C), or nitrogen-15 (¹⁵N).[5][6] Structural analog internal standards, while often more readily available and less expensive, are molecules with similar chemical structures to the analyte but are not isotopically labeled.[4]
The choice of internal standard can significantly impact the accuracy and precision of the resulting pharmacokinetic parameters. The following table illustrates a comparison of validation parameters for the immunosuppressant drug tacrolimus using both a ¹³C,D₂-labeled tacrolimus (SIL-IS) and ascomycin (a structural analog).
| Parameter | Analyte | Stable Isotope-Labeled IS (¹³C,D₂-Tacrolimus) | Structural Analog IS (Ascomycin) |
| Matrix Effect (%) | Tacrolimus | -16.04 | -29.07 |
| Internal Standard | -16.64 | -28.41 | |
| Imprecision (CV%) | Tacrolimus | <3.09 | <3.63 |
| Accuracy (%) | Tacrolimus | 99.55 - 100.63 | 97.35 - 101.71 |
| Data adapted from a study by Bodnar et al. (2019) on the determination of tacrolimus in whole blood.[7] |
As the data indicates, the SIL-IS more effectively compensated for matrix effects, leading to slightly better precision and accuracy. While both internal standards provided acceptable performance in this specific case, significant matrix effects can lead to unreliable data when using a structural analog.[4][7]
Experimental Protocols for a Comparative Pharmacokinetic Study
This section outlines a detailed methodology for a comparative pharmacokinetic study in a rat model, designed to evaluate the impact of different internal standards on the determined pharmacokinetic parameters of a novel drug candidate, "Compound X".
I. Animal Study Protocol
-
Animal Model: Male Sprague-Dawley rats (n=12, 8-10 weeks old, 250-300g).
-
Acclimatization: Animals are acclimatized for at least one week prior to the study with a 12-hour light/dark cycle and free access to food and water.
-
Dosing:
-
Fasting: Animals are fasted overnight (approximately 12 hours) before drug administration.
-
Drug Formulation: Compound X is formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose in water).
-
Administration: A single oral dose of Compound X (e.g., 10 mg/kg) is administered via oral gavage.
-
-
Blood Sampling:
-
Approximately 200 µL of blood is collected from the tail vein at pre-dose (0 hours) and at 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
Blood samples are collected into tubes containing an anticoagulant (e.g., K₂EDTA).
-
-
Plasma Preparation:
-
Blood samples are centrifuged at 4000 rpm for 10 minutes at 4°C to separate the plasma.
-
Plasma is transferred to clean tubes and stored at -80°C until analysis.
-
II. Bioanalytical Method Protocol (LC-MS/MS)
-
Materials and Reagents:
-
Compound X reference standard
-
Stable Isotope-Labeled Internal Standard (SIL-IS) of Compound X (e.g., Compound X-d4)
-
Structural Analog Internal Standard (e.g., a close structural derivative of Compound X)
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid
-
Control rat plasma
-
-
Preparation of Stock and Working Solutions:
-
Stock solutions of Compound X, SIL-IS, and the structural analog IS are prepared in methanol at a concentration of 1 mg/mL.
-
Working solutions are prepared by diluting the stock solutions with 50% methanol in water to the desired concentrations for calibration standards and quality controls.
-
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample, add 150 µL of acetonitrile containing the internal standard (either SIL-IS or the structural analog at a fixed concentration).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and inject a portion into the LC-MS/MS system.
-
-
LC-MS/MS Conditions:
-
LC System: A suitable UHPLC system.
-
Column: A C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Detection: Multiple Reaction Monitoring (MRM) in positive ion mode. Specific precursor-to-product ion transitions for Compound X, SIL-IS, and the structural analog IS are determined during method development.
-
-
Method Validation:
-
The analytical method is validated for selectivity, linearity, accuracy, precision, recovery, and matrix effect according to regulatory guidelines (e.g., FDA or EMA).[8] This validation is performed separately for the method using the SIL-IS and the method using the structural analog IS.
-
-
Data Analysis:
-
The peak area ratios of the analyte to the internal standard are used to construct a calibration curve.
-
The concentrations of Compound X in the plasma samples are determined from the calibration curve.
-
Pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, etc.) are calculated using non-compartmental analysis with appropriate software.
-
The pharmacokinetic parameters obtained using the SIL-IS are compared to those obtained using the structural analog IS.
-
Visualizing the Workflow and Rationale
To better illustrate the experimental process and the underlying logic of internal standard selection, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. Development of an LC–MS/MS method for the quantitation of deoxyglycychloxazol in rat plasma and its application in pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
- 4. scielo.br [scielo.br]
- 5. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Development and validation of a sensitive LC-MS/MS method for pioglitazone: application towards pharmacokinetic and tissue distribution study in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fda.gov [fda.gov]
Safety Operating Guide
Safe Disposal of Maropitant-d3: A Procedural Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and step-by-step procedures for the safe disposal of Maropitant-d3, ensuring compliance with regulatory standards and promoting a secure working environment.
Hazard Profile of Maropitant
Understanding the potential hazards of a substance is the first step toward safe handling and disposal. Based on available Safety Data Sheets (SDS) for Maropitant, the key hazards are summarized below.[1][2]
| Hazard Classification | Description |
| Specific Target Organ Toxicity (Repeated Exposure) | May cause damage to organs through prolonged or repeated exposure.[1][2] |
| Serious Eye Irritation | Causes serious eye irritation.[1] |
| Skin Sensitization | May cause an allergic skin reaction.[1] |
| Acute Aquatic Toxicity | Very toxic to aquatic life.[1] |
| Chronic Aquatic Toxicity | Very toxic to aquatic life with long lasting effects.[1] |
Step-by-Step Disposal Protocol
Adherence to a standardized disposal protocol is essential to mitigate risks to personnel and the environment. The following steps are based on general best practices for pharmaceutical and chemical waste management and should be followed for the disposal of this compound.
1. Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure you are wearing appropriate PPE. This includes:
2. Waste Segregation: Proper segregation of chemical waste is crucial.
-
Do not mix this compound waste with non-hazardous waste.
-
Use a designated and clearly labeled hazardous waste container. The container should be compatible with the chemical properties of this compound.
3. Containerization:
-
Ensure the waste container is in good condition and has a secure, tight-fitting lid.
-
Label the container with the words "Hazardous Waste" and the full chemical name: "this compound".
-
Indicate the approximate quantity of the waste in the container.
4. Storage of Waste:
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.[3]
-
The storage area should be clearly marked as a hazardous waste accumulation area.
5. Disposal Vendor:
-
Arrange for the collection of the hazardous waste by a licensed and reputable chemical waste disposal company.
-
Provide the disposal vendor with the Safety Data Sheet for Maropitant to ensure they have all the necessary information for safe handling and disposal.
6. Regulatory Compliance:
-
All pharmaceutical waste disposal must comply with federal, state, and local regulations.[2] Key regulatory bodies in the United States include the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA).[4][5][6][7]
-
It is illegal to flush pharmaceuticals down the drain or dispose of them in the regular trash.[4][7]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: this compound Disposal Workflow
Disclaimer: This information is intended as a general guide. Always consult your institution's specific safety protocols and the most current Safety Data Sheet for Maropitant before handling and disposal.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. pattersonvet.com [pattersonvet.com]
- 3. datacare.at [datacare.at]
- 4. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 5. danielshealth.com [danielshealth.com]
- 6. easyrxcycle.com [easyrxcycle.com]
- 7. Types of Pharmaceutical Waste and How to Dispose of Them | VLS [vlses.com]
Personal protective equipment for handling Maropitant-d3
Essential Safety and Handling Guide for Maropitant-d3
This guide provides crucial safety and logistical information for the handling and disposal of this compound, a deuterated form of Maropitant. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.
Hazard Identification
This compound is handled similarly to its non-deuterated counterpart, Maropitant, which presents the following potential hazards:
-
May cause damage to organs through prolonged or repeated exposure[1][2].
-
Prolonged inhalation may be harmful[3].
-
Ingestion may cause discomfort[3].
-
Very toxic to aquatic life with long-lasting effects[1].
Personal Protective Equipment (PPE)
Consistent and proper use of personal protective equipment is the most effective way to minimize exposure risk.
| PPE Category | Specification |
| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US)[4]. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile) and a lab coat or protective clothing are required[2][4]. |
| Respiratory Protection | Use in a well-ventilated area. If dust is generated or ventilation is inadequate, a NIOSH-approved respirator is recommended[4][5]. |
Operational Protocols
Adherence to the following step-by-step procedures is mandatory for the safe handling of this compound.
Handling and Storage
-
Preparation : Before handling, ensure all necessary PPE is worn correctly. Work in a designated, well-ventilated area, preferably a chemical fume hood.
-
Dispensing : Avoid generating dust. If handling a solid form, use appropriate tools to minimize aerosolization.
-
Spill Management : In case of a spill, evacuate unnecessary personnel and ventilate the area. Wear appropriate PPE, including respiratory protection. Absorb liquid spills with an inert material (e.g., vermiculite, dry sand) and place in a sealed container for disposal. For solid spills, carefully sweep or vacuum and place in a sealed container[2][6].
-
Storage : Store this compound in its original, tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials[3][6]. Protect from light[6]. Recommended storage temperature is between 15-30°C (59-86°F)[3][7].
First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, seek immediate medical attention[2][5]. |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. If skin irritation or a rash occurs, seek medical advice[2][4]. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention[1][2]. |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting unless directed to do so by medical personnel. Seek medical attention if symptoms persist[2][5]. |
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations[2][5][6]. Avoid releasing into the environment[3][4][6]. If a formal "take-back" program is unavailable, the following procedure can be considered for trace amounts:
-
Mix the compound with an inert material such as coffee grounds or cat litter to make it undesirable[8].
-
Place the mixture in a sealed, leak-proof plastic bag[8].
-
Dispose of the bag in the regular trash[8].
Workflow Visualization
The following diagram illustrates the key decision points and procedural flow for safely handling this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. pattersonvet.com [pattersonvet.com]
- 3. zyvetusa.com [zyvetusa.com]
- 4. Maropitant SDS, 147116-67-4 Safety Data Sheets - ECHEMI [echemi.com]
- 5. town.northborough.ma.us [town.northborough.ma.us]
- 6. zoetisus.com [zoetisus.com]
- 7. Maropitant Citrate | VCA Animal Hospitals [vcahospitals.com]
- 8. boerumhillvet.com [boerumhillvet.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
